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  • Product: 6-(3-Methoxyphenyl)-6-oxohexanoic acid
  • CAS: 1884-40-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(3-Methoxyphenyl)-6-oxohexanoic acid. Intended for researchers, medicinal chemists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-(3-Methoxyphenyl)-6-oxohexanoic acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data regarding the compound's identity, structure, synthesis, and reactivity. By detailing a robust synthetic protocol and discussing the influence of its bifunctional nature—possessing both a ketone and a carboxylic acid—this guide serves as a foundational resource for its application in organic synthesis and as a building block for more complex molecules. All claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction

6-(3-Methoxyphenyl)-6-oxohexanoic acid is an aryl keto acid, a class of compounds that holds significant interest in medicinal chemistry and materials science. Its structure, featuring a methoxy-substituted phenyl ring attached to a six-carbon aliphatic chain containing both a ketone and a terminal carboxylic acid, provides a versatile scaffold for chemical modification. The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the ketone and carboxylic acid functionalities offer orthogonal handles for a wide array of chemical transformations. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its core chemical properties is paramount for leveraging its full potential in research and development.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of reproducible scientific research. The fundamental identifiers and properties of 6-(3-Methoxyphenyl)-6-oxohexanoic acid are summarized below.

Compound Identification
IdentifierValueSource
IUPAC Name 6-(3-methoxyphenyl)-6-oxohexanoic acidN/A
CAS Number 1884-40-8[2][3][4]
Molecular Formula C₁₃H₁₆O₄[2][3]
SMILES O=C(O)CCCCC(C1=CC=CC(OC)=C1)=O[3]
InChIKey FIPMUXZDIZTVMD-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueSource
Molecular Weight 236.26 g/mol [2][3]
Exact Mass 236.10485899[2]
Physical State Solid (predicted)N/A
Solubility Soluble in organic solvents.[1]N/A

The presence of a carboxylic acid moiety suggests that the compound will exhibit acidic properties and will be soluble in basic aqueous solutions through deprotonation to form a carboxylate salt. Its significant carbon backbone implies good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is via the Friedel-Crafts acylation of anisole (methoxybenzene).[5][6][7] This classic electrophilic aromatic substitution reaction provides a reliable method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Recommended Synthetic Workflow

The synthesis involves the reaction of anisole with an adipic acid derivative, such as adipoyl chloride or a mixed anhydride, in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Anisole Anisole (Methoxybenzene) Reaction Friedel-Crafts Acylation Anisole->Reaction Adipoyl Adipoyl Chloride Monohydrate Adipoyl->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyst Workup Aqueous Workup (e.g., HCl/Ice) Reaction->Workup Quench Product 6-(3-Methoxyphenyl)- 6-oxohexanoic acid Workup->Product Isolation

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

Materials:

  • Anisole

  • Adipoyl chloride monomethyl ester (or adipoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)[8]

  • Dichloromethane (DCM)[9]

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM). The reaction is highly exothermic and moisture-sensitive.[8] Cooling the flask in an ice bath is critical to control the reaction temperature.

  • Acylium Ion Formation: Slowly add the adipic acid derivative (e.g., monomethyl 6-chloro-6-oxohexanoate) to the cooled AlCl₃ suspension. The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion intermediate.[5]

  • Electrophilic Attack: Add anisole dropwise to the reaction mixture while maintaining the low temperature. The electron-rich anisole ring attacks the acylium ion. The methoxy group is an ortho-, para-directing activator; however, steric hindrance at the ortho position often favors the formation of the para-substituted product. A significant amount of the meta-isomer can also be formed depending on reaction conditions.

  • Reaction Quench: After stirring for several hours, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes, protonates the carboxylate (if the diacid chloride was used), and separates the organic and aqueous layers.

  • Extraction and Purification: The product is extracted from the aqueous layer using dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic and Structural Characterization

Verifying the structure and purity of the synthesized compound is essential. The following spectroscopic data are predicted based on the known effects of the functional groups present.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 6.8-7.6 ppm): The 3-methoxyphenyl group will exhibit a complex multiplet pattern. The proton ortho to the acyl group and meta to the methoxy group will be the most downfield.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.[10]

  • Aliphatic Protons (δ 1.6-3.1 ppm): The four methylene groups (-CH₂-) of the hexanoic acid chain will appear as multiplets. The protons alpha to the ketone (C5) and alpha to the carboxylic acid (C2) will be the most deshielded, appearing further downfield (δ ~2.9-3.1 ppm and δ ~2.4 ppm, respectively).

¹³C NMR Spectroscopy
  • Carbonyl Carbons (δ > 170 ppm): Two distinct signals are expected in the downfield region: one for the ketone carbon (~198-200 ppm) and one for the carboxylic acid carbon (~175-180 ppm).

  • Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the aromatic carbons. The carbon bearing the methoxy group will be the most shielded (furthest upfield in this region), while the carbon attached to the acyl group will be significantly downfield.

  • Methoxy Carbon (δ ~55 ppm): A single peak for the -OCH₃ carbon.

  • Aliphatic Carbons (δ 20-45 ppm): Signals for the four methylene carbons in the aliphatic chain.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Ketone & Carboxylic Acid): Two sharp, strong absorption bands are expected. The ketone C=O stretch typically appears around 1685 cm⁻¹, while the carboxylic acid C=O stretch appears around 1710 cm⁻¹.

  • C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ether and carboxylic acid.

Chemical Reactivity and Potential Applications

The bifunctional nature of 6-(3-Methoxyphenyl)-6-oxohexanoic acid makes it a versatile synthetic intermediate.

  • Reactions at the Carboxylic Acid: The carboxylic acid can undergo standard transformations such as esterification, amide coupling, and reduction to an alcohol. These reactions allow for the introduction of diverse functional groups or for linking the molecule to other scaffolds.

  • Reactions at the Ketone: The ketone can be reduced to a secondary alcohol (e.g., using NaBH₄), converted to an amine via reductive amination, or used in condensation reactions like the Wittig reaction.

  • Pharmaceutical and Biological Context: Aryl oxohexanoic acids have been investigated for their biological activities, including as potential anti-inflammatory agents.[11] The core structure can serve as a starting point for the development of novel therapeutic agents, with modifications to the aromatic ring and the aliphatic chain used to optimize potency and pharmacokinetic properties.[12]

Conclusion

6-(3-Methoxyphenyl)-6-oxohexanoic acid is a well-defined chemical entity with a rich profile of chemical reactivity. Its synthesis via Friedel-Crafts acylation is robust and scalable, providing access to a valuable building block for research and development. The presence of both ketone and carboxylic acid functionalities offers chemists a platform for diverse synthetic explorations, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this versatile compound.

References

  • Matrix Fine Chemicals. 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Matrix Fine Chemicals. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Physicochemical and phytochemical evaluation of the aqueous extract of safflower (Cartamus tinctorius Linn.). JOCPR. Available from: [Link].

  • National Institutes of Health. 6-Oxohexanoic acid | C6H10O3 | CID 440918. PubChem. Available from: [Link].

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link].

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. UW-Madison Chemistry. Available from: [Link].

  • ResearchGate. Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. Available from: [Link].

  • Google Patents. US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. Google Patents.
  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available from: [Link].

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Available from: [Link].

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available from: [Link].

  • ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available from: [Link].

  • Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Course Hero. Available from: [Link].

Sources

Exploratory

Technical Profile: Solubility & Physicochemical Characterization of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

Executive Summary Compound: 6-(3-Methoxyphenyl)-6-oxohexanoic acid CAS: 1884-40-8 Role: Synthetic Intermediate, Chemical Scaffold, Potential NSAID Analog[1] This technical guide provides a comprehensive solubility profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-(3-Methoxyphenyl)-6-oxohexanoic acid CAS: 1884-40-8 Role: Synthetic Intermediate, Chemical Scaffold, Potential NSAID Analog[1]

This technical guide provides a comprehensive solubility profile and physicochemical characterization framework for 6-(3-Methoxyphenyl)-6-oxohexanoic acid .[1] As a keto-acid featuring a lipophilic aryl ether moiety, this compound exhibits a pH-dependent solubility profile characteristic of ionizable organic acids.[1] This document details the theoretical physicochemical boundaries, practical solubility behaviors in aqueous and organic media, and validated experimental protocols for establishing definitive solubility data in a research setting.[1]

Part 1: Physicochemical Characterization[1]

Understanding the solubility of 6-(3-Methoxyphenyl)-6-oxohexanoic acid requires analyzing the competition between its hydrophobic tail (aryl-alkyl chain) and its hydrophilic head (carboxylic acid).[1]

Structural Analysis & Functional Groups

The molecule consists of three distinct regions affecting solvation:

  • The Acidic Head: A terminal carboxylic acid (

    
    ) providing pH-dependent aqueous solubility.[1]
    
  • The Linker: A 5-carbon alkyl chain (valeryl group) adding flexibility and moderate lipophilicity.[1]

  • The Lipophilic Tail: A 3-methoxyphenyl ketone group.[1] The methoxy substituent increases lipophilicity compared to a hydroxyl group but allows for hydrogen bond acceptance.[1]

ChemicalStructure Fig 1: Functional Region Analysis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid Acid Carboxylic Acid (Hydrophilic Head) pKa ~4.8 Linker Alkyl Keto Chain (Flexible Linker) Acid->Linker C1-C5 Aryl 3-Methoxyphenyl (Lipophilic Tail) LogP Contributor Linker->Aryl C6 Ketone

Predicted Physicochemical Properties

Values are estimated based on structural analogs and group contribution methods.[1]

PropertyValue (Est.)Implication for Solubility
Molecular Weight 236.26 g/mol Moderate size; diffusion is not rate-limiting.[1]
pKa (Acid) 4.7 – 4.9Low solubility in gastric fluid (pH 1.2); High solubility in intestinal fluid (pH 6.8+).[1]
LogP (Octanol/Water) ~2.1 – 2.4Moderately lipophilic.[1] Requires co-solvents for neutral pH stock solutions.[1]
H-Bond Donors 1 (COOH)Limited water interaction in unionized state.[1]
H-Bond Acceptors 4 (C=O, -O-, COOH)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Part 2: Solubility Profile Analysis

Aqueous Solubility (pH-Dependent)

The solubility of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is governed by the Henderson-Hasselbalch equation.[1]

  • pH < pKa (pH 1.2 - 4.0): The compound exists primarily in its protonated, unionized form (

    
    ).[1] Solubility is driven by the intrinsic solubility (
    
    
    
    ), which is expected to be low (< 0.5 mg/mL) due to the lipophilic phenyl-hexyl chain.[1]
  • pH > pKa (pH 6.0 - 8.0): The carboxylic acid deprotonates to the anion (

    
    ).[1] Solubility increases exponentially as the ionized species interacts favorably with water.[1] At pH 7.4, the compound should be highly soluble (> 10 mg/mL).[1]
    
Organic Solvent Compatibility

For synthesis, purification, and stock solution preparation, the following solvent classes are recommended:

  • High Solubility (> 50 mg/mL):

    • DMSO / DMF: Ideal for preparing 10-100 mM stock solutions for biological assays.[1]

    • Methanol / Ethanol: Suitable for recrystallization or transfer; however, avoid heating methanolic solutions with strong acid catalysts to prevent methyl ester formation.[1]

    • Dichloromethane (DCM) / Ethyl Acetate: Excellent for extraction from acidified aqueous layers.[1]

  • Low Solubility:

    • Hexanes / Heptane: The compound is likely to precipitate; useful as an anti-solvent during recrystallization.[1]

Part 3: Experimental Protocols

To generate definitive solubility data, the following self-validating protocols should be employed.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Gold standard for determining equilibrium solubility.[1]

Materials:

  • Compound (Solid powder)[1]

  • Buffer systems: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4)[1]

  • Syringe filters (0.45 µm PTFE or Nylon)[1]

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm membrane. Note: Saturate the filter with a small volume first to prevent drug adsorption.[1]

  • Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC.

  • Validation: Check the pH of the filtrate at the end of the experiment. If the pH shifted significantly, the buffer capacity was insufficient.[1]

SolubilityWorkflow Fig 2: Thermodynamic Solubility Determination Workflow Start Excess Solid + Buffer Agitate Agitate 24-48h @ 25°C Start->Agitate Filter Filter (0.45 µm) / Centrifuge Agitate->Filter Dilute Dilute for Linear Range Filter->Dilute HPLC HPLC Quantification (UV @ 254 nm) Dilute->HPLC

Protocol B: Kinetic Solubility (High-Throughput)

Used for rapid screening of DMSO stock solutions to detect precipitation.[1]

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spike 5 µL of DMSO stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Reading: Measure turbidity via absorbance at 620 nm (nephelometry).

    • Clear well: Solubility > 250 µM.[1]

    • Turbid well: Solubility < 250 µM (Precipitation occurred).[1]

Part 4: Formulation & Stability Strategies[1]

Salt Formation

To improve dissolution rates in aqueous media, convert the free acid to a salt form.[1]

  • Sodium Salt: React with 1 equivalent of NaOH or Sodium Bicarbonate (

    
    ) in water/ethanol.[1]
    
  • Meglumine Salt: Useful if the sodium salt is hygroscopic.[1]

Stability Considerations
  • Oxidation: The benzylic ketone position is relatively stable, but the methoxy ether can be susceptible to demethylation under harsh acidic conditions (e.g., BBr3).[1]

  • Esterification: Avoid prolonged storage in alcohols (Methanol/Ethanol) under acidic conditions to prevent conversion to the methyl/ethyl ester.[1]

References

  • Biosynth. (n.d.).[1] 6-(3-Methoxyphenyl)-6-oxohexanoic acid Product Page. Retrieved from [1][2]

  • PubChem. (2025).[1][3] 6-Oxohexanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Abouzid, K. A., et al. (2007).[1] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis. Medicinal Chemistry, 3(5). Retrieved from

  • ECHEMI. (n.d.). 6-(3-Methoxyphenyl)-6-oxohexanoic acid Supplier Data. Retrieved from [1]

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 6-(3-Methoxyphenyl)-6-oxohexanoic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide delves into the plausible molecular mechanisms of 6-(3-Methoxyphenyl)-6-oxohexanoic acid, a compound of interest at the interse...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the plausible molecular mechanisms of 6-(3-Methoxyphenyl)-6-oxohexanoic acid, a compound of interest at the intersection of inflammatory and metabolic pathways. In the absence of direct, conclusive studies, this document synthesizes evidence from structurally analogous compounds to build a robust, testable hypothesis regarding its mode of action. As Senior Application Scientists, our goal is to provide a scientifically rigorous framework that informs and directs future research endeavors.

Introduction: Chemical Structure as a Roadmap to Biological Function

6-(3-Methoxyphenyl)-6-oxohexanoic acid is a small molecule characterized by three key functional moieties: a methoxyphenyl group, a ketone, and a hexanoic acid chain. This unique combination suggests a potential for interaction with multiple biological targets. The phenyl ring, activated by the electron-donating methoxy group, and the carboxylic acid are common features in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The central ketone and the aliphatic chain contribute to the molecule's overall polarity and spatial conformation, which are critical for receptor binding and enzyme inhibition.

Our hypothesis, grounded in the analysis of related chemical structures, posits that 6-(3-Methoxyphenyl)-6-oxohexanoic acid primarily functions as a modulator of inflammatory signaling cascades. We will explore three potential, and not mutually exclusive, mechanisms: inhibition of eicosanoid biosynthesis, modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, and potential activity as a RORγt inverse agonist.

Hypothesized Mechanisms of Action

Inhibition of Eicosanoid Biosynthesis: A Potential Anti-Inflammatory Pathway

A compelling line of inquiry stems from research on 6-aryl-4-oxohexanoic acids, which have been investigated for their anti-inflammatory properties[1]. These studies have focused on their ability to modulate the metabolism of arachidonic acid, a key process in inflammation that is catalyzed by cyclooxygenase (COX) enzymes.

Causality: The structural similarity between 6-(3-Methoxyphenyl)-6-oxohexanoic acid and known COX inhibitors suggests it may bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. The methoxyphenyl group may influence the selectivity and potency of this interaction.

Proposed Signaling Pathway: COX Inhibition

Caption: Hypothesized inhibition of COX enzymes by 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

Modulation of NF-κB and MAPK Signaling Pathways

Studies on alpha-keto acid supplementation have demonstrated a protective effect in chronic kidney disease by attenuating inflammation and apoptosis through the inhibition of NF-κB and MAPK pathways[2]. Given that 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a keto acid, it is plausible that it could exert similar effects.

Causality: The compound may interfere with the phosphorylation cascade of the MAPK pathway or prevent the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines. This would lead to a downstream reduction in the expression of inflammatory mediators. The antioxidant potential of the methoxyphenyl moiety could also contribute by quenching reactive oxygen species that activate these pathways[3][4].

Proposed Signaling Pathway: NF-κB and MAPK Modulation

NFkB_MAPK_Modulation cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response Stimuli LPS, Cytokines, etc. MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Stimuli->MAPK_Pathway NFkB_Pathway IκBα Degradation & NF-κB Translocation Stimuli->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression 6-(3-Methoxyphenyl)-6-oxohexanoic acid 6-(3-Methoxyphenyl)-6-oxohexanoic acid 6-(3-Methoxyphenyl)-6-oxohexanoic acid->MAPK_Pathway Inhibits 6-(3-Methoxyphenyl)-6-oxohexanoic acid->NFkB_Pathway Inhibits

Caption: Proposed inhibitory effect on NF-κB and MAPK signaling pathways.

RORγt Inverse Agonism: A Novel Immunomodulatory Role

Derivatives of 6-oxo-4-phenyl-hexanoic acid have been identified as inverse agonists of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt)[5]. RORγt is a master regulator of Th17 cell differentiation, which plays a critical role in autoimmune diseases.

Causality: The structural scaffold of 6-(3-Methoxyphenyl)-6-oxohexanoic acid may allow it to bind to the ligand-binding domain of RORγt, leading to a conformational change that represses the transcriptional activity of the receptor. This would result in the downregulation of pro-inflammatory cytokines such as IL-17A.

Proposed Experimental Workflow: RORγt Inverse Agonist Screening

RORgt_Workflow Start Start Binding_Assay RORγt Ligand Binding Assay (e.g., FRET, AlphaScreen) Start->Binding_Assay Reporter_Assay Cell-Based RORγt Reporter Gene Assay Binding_Assay->Reporter_Assay Positive Hit Cytokine_Analysis Th17 Differentiation Assay & IL-17A Measurement (ELISA) Reporter_Assay->Cytokine_Analysis Confirmed Activity Data_Analysis Data Analysis: Determine IC50 Cytokine_Analysis->Data_Analysis Conclusion Conclusion on Inverse Agonist Activity Data_Analysis->Conclusion

Caption: Workflow for evaluating RORγt inverse agonist activity.

Proposed Experimental Validation

To rigorously test these hypotheses, a multi-pronged experimental approach is essential. The following protocols are designed to provide a self-validating system for elucidating the mechanism of action of 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

In Vitro Enzyme Inhibition and Cellular Assays
Experiment Objective Methodology Expected Outcome
COX-1/COX-2 Inhibition Assay To determine the direct inhibitory effect on COX enzymes.Purified recombinant human COX-1 and COX-2 enzymes will be used in a colorimetric or fluorescent assay to measure prostaglandin production in the presence of varying concentrations of the test compound.Determination of IC50 values for both COX isoforms, indicating potency and selectivity.
LPS-Stimulated Macrophage Assay To assess the anti-inflammatory effect in a cellular context.Murine or human macrophage cell lines (e.g., RAW 264.7) will be stimulated with lipopolysaccharide (LPS) in the presence of the test compound. Pro-inflammatory cytokine (TNF-α, IL-6) levels will be measured by ELISA, and nitric oxide production by the Griess assay.A dose-dependent reduction in inflammatory mediators.
Western Blot Analysis of NF-κB and MAPK Pathways To investigate the modulation of key signaling pathways.LPS-stimulated macrophages will be treated with the compound. Cell lysates will be analyzed by Western blot for the phosphorylation status of key MAPK proteins (p38, ERK, JNK) and the levels of IκBα and nuclear NF-κB p65.Decreased phosphorylation of MAPK proteins and reduced nuclear translocation of NF-κB p65.
RORγt Reporter Assay To screen for RORγt inverse agonist activity.A cell line co-transfected with a RORγt expression vector and a reporter construct containing ROR response elements will be treated with the compound. Luciferase activity will be measured.A dose-dependent decrease in reporter gene expression.
In Vivo Anti-Inflammatory Model

Carrageenan-Induced Paw Edema in Rodents

This standard in vivo model is crucial for validating the anti-inflammatory potential of 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for one week.

  • Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., indomethacin), and test groups (varying doses of 6-(3-Methoxyphenyl)-6-oxohexanoic acid).

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Trustworthiness of the Protocol: This is a well-established and reproducible model for evaluating NSAID-like activity. The inclusion of a positive control ensures the validity of the experimental setup.

Conclusion and Future Directions

The available evidence from structurally related compounds provides a strong foundation for hypothesizing that 6-(3-Methoxyphenyl)-6-oxohexanoic acid possesses anti-inflammatory and immunomodulatory properties. The proposed mechanisms of action, centered on the inhibition of eicosanoid biosynthesis, modulation of NF-κB and MAPK signaling, and potential RORγt inverse agonism, offer a clear and testable framework for future research.

The experimental protocols outlined in this guide are designed to systematically investigate these hypotheses. Successful validation of these mechanisms could position 6-(3-Methoxyphenyl)-6-oxohexanoic acid as a lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further studies should also focus on its pharmacokinetic and toxicological profiles to assess its drug-like properties.

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.
  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 19(2), 477-482.
  • Kim, H., et al. (2018). Discovery of 6-Oxo-4-Phenyl-Hexanoic Acid Derivatives as RORγt Inverse Agonists Showing Favorable ADME Profile. ACS Medicinal Chemistry Letters, 9(11), 1109–1114.
  • MDPI. (n.d.). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]

  • Wang, S., et al. (2020). Compound α-keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways.

Sources

Exploratory

The Meta-Gateway: A Technical Guide to 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

The following technical guide details the chemistry, synthesis, and applications of 6-(3-Methoxyphenyl)-6-oxohexanoic acid (CAS 1884-40-8).[1] This document is structured for researchers requiring high-fidelity protocols...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and applications of 6-(3-Methoxyphenyl)-6-oxohexanoic acid (CAS 1884-40-8).[1] This document is structured for researchers requiring high-fidelity protocols and mechanistic insight into accessing meta-substituted aryl scaffolds.

[1]

Part 1: Executive Summary & Historical Context[1]

6-(3-Methoxyphenyl)-6-oxohexanoic acid is a critical C13 fine chemical intermediate (Molecular Weight: 236.26 g/mol ).[2] Unlike its para-substituted counterparts, which are readily accessible via standard electrophilic aromatic substitution, this meta-isomer represents a "privileged scaffold" in medicinal chemistry.[1] It serves as the primary gateway to functionalized benzosuberones (7-membered fused ring systems), which are essential pharmacophores in tubulin-binding anticancer agents and CNS-active compounds.[1]

The "Regioselectivity Gap" in Discovery History

The history of this molecule is not defined by a single "eureka" moment, but rather by the mid-20th-century synthetic challenge known as the Regioselectivity Gap .[1]

  • The Problem: Standard Friedel-Crafts acylation of anisole with adipic anhydride overwhelmingly yields the para-isomer (4-methoxy) due to the strong ortho/para directing effect of the methoxy group.

  • The Solution: The reliable access to the 3-methoxy (meta) isomer required the evolution of organometallic coupling strategies, specifically the use of Grignard reagents on nitriles or anhydrides, bypassing the electronic limitations of direct electrophilic substitution.[1]

Today, this molecule is a cornerstone in the synthesis of Matrix Metalloproteinase (MMP) inhibitors and PROTAC linkers , where the 6-carbon alkyl chain provides critical hydrophobic spacing.[1]

Part 2: Chemical Architecture & Synthesis Protocols[1]

Retrosynthetic Analysis

To obtain high purity 6-(3-Methoxyphenyl)-6-oxohexanoic acid, one must avoid the thermodynamic trap of para-substitution.[1] The recommended route utilizes a Grignard-mediated nucleophilic attack , ensuring 100% regiocontrol.[1]

Validated Synthesis Protocol (The Grignard Route)

Note: This protocol prioritizes regiochemical fidelity over atom economy.[1]

Reagents:

  • 3-Bromoanisole (Starting Material)[1]

  • Magnesium turnings (activated)[1]

  • Adipic anhydride (or Adipoyl chloride hemiester)[1]

  • THF (Anhydrous)[1]

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Formation of Grignard Reagent (3-Methoxyphenylmagnesium bromide):

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

    • Add 3-Bromoanisole (1.0 eq) in anhydrous THF dropwise.[1] Maintain reflux to ensure initiation.

    • Critical Control Point: The formation of the Grignard is exothermic.[3] Control the addition rate to maintain a gentle reflux without runaway heating.

  • Nucleophilic Acylation:

    • Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

    • Dissolve Adipic anhydride (1.1 eq) in THF and add slowly to the Grignard solution.

    • Mechanistic Insight: Low temperature favors the mono-addition to the anhydride, preventing the formation of the diketone or tertiary alcohol by-products.[1]

  • Hydrolysis & Workup:

    • Quench the reaction with saturated NH₄Cl solution.

    • Acidify the aqueous layer to pH 2 with 1M HCl to ensure the carboxylic acid is protonated (insoluble in water, soluble in organic).[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (4:1).[1]

    • Target Yield: 65-75%.

Data Comparison: Friedel-Crafts vs. Grignard[1]
FeatureFriedel-Crafts Route (Traditional)Grignard Route (Recommended)
Starting Material Anisole + Adipic Anhydride3-Bromoanisole + Adipic Anhydride
Catalyst AlCl₃ (Lewis Acid)Magnesium (via Grignard)
Major Isomer Para (4-methoxy) > 90%Meta (3-methoxy) > 99%
Purification Load High (Isomer separation required)Low (Mainly byproduct removal)
Scalability HighModerate (Cryogenic steps)

Part 3: Visualization of Pathways[1]

The following diagram illustrates the divergent pathways to the meta and para isomers, highlighting the strategic choice required for 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

SynthesisPathways Anisole Anisole FC_Cond Friedel-Crafts (AlCl3, Adipic Anhydride) Anisole->FC_Cond BromoAnisole 3-Bromoanisole Grig_Cond Grignard Formation (Mg, THF, -78°C) BromoAnisole->Grig_Cond ParaProduct Major Product: Para-Isomer (4-Methoxy...) FC_Cond->ParaProduct Electronic Control (Ortho/Para Directing) MetaProduct TARGET: 6-(3-Methoxyphenyl)- 6-oxohexanoic acid Grig_Cond->MetaProduct Regiospecific Nucleophilic Attack Benzosuberone Cyclization Product: 7-Methoxy-1-benzosuberone MetaProduct->Benzosuberone PPA Cyclization (Intramolecular FC)

Caption: Divergent synthesis pathways. The Grignard route (green) is required to overcome the electronic bias of the methoxy group and access the specific meta-isomer.[1]

Part 4: Applications & Downstream Chemistry[1]

Precursor to Benzosuberones

The primary utility of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is its conversion into 7-methoxy-1-benzosuberone .[1] This 7-membered ring system is a vital scaffold for:

  • Colchicine-site Inhibitors: Agents that disrupt microtubule polymerization in cancer cells.[1]

  • SERMs (Selective Estrogen Receptor Modulators): The flexible 7-membered ring mimics the steroid core.

Cyclization Protocol:

  • Reduction: The ketone is first reduced (Wolff-Kishner or Clemmensen) to 6-(3-methoxyphenyl)hexanoic acid.[1]

  • Ring Closure: Heating with Polyphosphoric Acid (PPA) effects intramolecular Friedel-Crafts acylation.[1]

    • Note: The meta-methoxy group directs the cyclization para to itself, favoring the formation of the 7-membered ring over the sterically crowded alternative.[1]

Linker Chemistry in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the 6-carbon chain of 6-(3-Methoxyphenyl)-6-oxohexanoic acid serves as a hydrophobic linker .[1] The terminal carboxylic acid allows for amide coupling to E3 ligase ligands, while the aryl ketone provides a handle for further functionalization or reduction to improve metabolic stability.[1]

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, use the following NMR diagnostic peaks. The key is distinguishing the meta-substitution pattern from the para-isomer.

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Note
1H NMR 7.55Doublet-tripletAr-H (C6)Distinct from the symmetric doublet of para isomer.[1]
1H NMR 7.48Singlet (broad)Ar-H (C2)Isolated proton between ketone and methoxy.[1] Key Identifier.
1H NMR 3.85Singlet-OCH₃Standard methoxy signal.
1H NMR 2.98Triplet-CO-CH₂-Methylene alpha to ketone.[1]
13C NMR 199.5SingletC=O[1] (Ketone)Distinct from carboxylic acid C=O (~178 ppm).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15938869. Retrieved from [Link][1]

  • Banerjee, A. K., et al. (2014).[1][4] A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. Organic Preparations and Procedures International. Retrieved from [Link]

  • Ito, T., et al. (2003).[1][5] Practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid. Tetrahedron: Asymmetry.[5] Retrieved from [https://www.semanticscholar.org/paper/Practical-synthesis-of-(R)-(%2B)-6-(1%2C4-dimethoxy-acid-Ito-Ikemoto/84322199]([Link]1][4][5]

  • Global Chem Mall. (2025). Chemical Properties: 6-(3-Methoxyphenyl)-6-oxohexanoic acid.[1][2][6][7] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 6-(3-Methoxyphenyl)-6-oxohexanoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Epigenetic Modulation In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can mod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Epigenetic Modulation

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can modulate key biological pathways is of paramount importance. 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule featuring a methoxyphenyl cap, a hexanoic acid linker, and a ketone group. This structural arrangement aligns with the recognized pharmacophore of histone deacetylase (HDAC) inhibitors, suggesting its potential as a modulator of epigenetic mechanisms.[1][2][3]

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones.[1] Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a validated target for therapeutic intervention. The structural motifs of 6-(3-Methoxyphenyl)-6-oxohexanoic acid—a potential zinc-binding group (the carboxylic acid), a linker (the alkyl chain), and a surface-interacting cap (the methoxyphenyl group)—position it as a compelling candidate for investigation as a novel HDAC inhibitor.[1][2][3]

These application notes provide a comprehensive guide for the synthesis, in vitro characterization, cellular evaluation, and preliminary in vivo assessment of 6-(3-Methoxyphenyl)-6-oxohexanoic acid as a putative HDAC inhibitor.

PART 1: Synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

A plausible and efficient method for the synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Anisole Anisole Reaction + Anisole->Reaction AdipicAnhydride Adipic Anhydride AdipicAnhydride->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction Catalyst DCM DCM (Solvent) DCM->Reaction Solvent Product 6-(3-Methoxyphenyl)- 6-oxohexanoic acid Reaction->Product

Figure 1. Synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • Anisole

  • Adipic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic anhydride (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq). The reaction is exothermic and should be controlled.[6]

  • Anisole Addition: To the cooled slurry, add anisole (1.0 eq) dropwise over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-(3-Methoxyphenyl)-6-oxohexanoic acid as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: In Vitro Evaluation of HDAC Inhibition

To investigate the hypothesis that 6-(3-Methoxyphenyl)-6-oxohexanoic acid acts as an HDAC inhibitor, a fluorometric in vitro assay is a robust and high-throughput method.[8][9] This assay measures the enzymatic activity of HDACs on a fluorogenic substrate.

Protocol 2: Fluorometric HDAC Activity Assay

Principle: The assay utilizes a substrate comprising an acetylated lysine residue linked to a fluorophore. HDAC activity deacetylates the lysine, which is then cleaved by a developer, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.

Materials:

  • HDAC Assay Kit (commercially available, e.g., from Sigma-Aldrich, Abcam, Cayman Chemical)[8][9][10][11]

  • HeLa nuclear extract (as a source of HDACs)

  • 6-(3-Methoxyphenyl)-6-oxohexanoic acid (test compound)

  • Trichostatin A (TSA) (positive control inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)[9]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol. This typically involves diluting the assay buffer, substrate, and developer.

  • Compound Dilution: Prepare a serial dilution of 6-(3-Methoxyphenyl)-6-oxohexanoic acid in assay buffer. The final concentrations should span a range appropriate for determining the IC₅₀ value (e.g., 0.01 µM to 100 µM). Also, prepare dilutions of the positive control, Trichostatin A.

  • Assay Plate Setup: In a 96-well black microplate, add the following to the respective wells:

    • Blank (No Enzyme): Assay Buffer

    • Negative Control (Vehicle): HeLa nuclear extract + vehicle (e.g., DMSO)

    • Positive Control: HeLa nuclear extract + Trichostatin A

    • Test Compound: HeLa nuclear extract + serially diluted 6-(3-Methoxyphenyl)-6-oxohexanoic acid

  • Enzyme Reaction: Add the HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[9][10]

  • Development: Add the developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.

  • Readout: Incubate at room temperature for 10-15 minutes and then measure the fluorescence using a plate reader.[8]

Data Analysis:

  • Subtract the blank fluorescence values from all other readings.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: If 6-(3-Methoxyphenyl)-6-oxohexanoic acid is an HDAC inhibitor, a dose-dependent decrease in fluorescence will be observed.

PART 3: Cell-Based Assays for HDAC Activity

To confirm the activity of 6-(3-Methoxyphenyl)-6-oxohexanoic acid in a cellular context, two key experiments are recommended: a cell-based HDAC activity assay and a western blot for histone acetylation.

Protocol 3: Cell-Based HDAC Activity Assay

This assay measures the ability of the compound to inhibit HDAC activity within intact cells using a cell-permeable fluorogenic substrate.[12][13]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116, MCF-7)

  • Cell culture medium and supplements

  • Cell-Based HDAC Activity Assay Kit (commercially available)[12][13]

  • 6-(3-Methoxyphenyl)-6-oxohexanoic acid

  • 96-well clear-bottom black plate

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed the chosen cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-(3-Methoxyphenyl)-6-oxohexanoic acid for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Substrate Addition: Add the cell-permeable HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Lysis and Development: Add the lysis/developer solution to each well.

  • Readout: Measure the fluorescence as described in Protocol 2.

Protocol 4: Western Blot for Histone H3 Acetylation

This protocol directly visualizes the downstream effect of HDAC inhibition—an increase in histone acetylation.[14][15][16]

Workflow Diagram:

G A Cell Culture and Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (Anti-acetyl-H3, Anti-H3) E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Imaging and Analysis H->I

Figure 2. Western Blot Workflow for Histone Acetylation.

Materials:

  • Treated and untreated cell lysates from Protocol 3

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (Ac-H3) and anti-total-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the protein lysates (10-20 µg per lane) on an SDS-PAGE gel.[15]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-Ac-H3 and anti-total-H3) overnight at 4°C.[14][16]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and then add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Data Analysis: Quantify the band intensities for Ac-H3 and total H3. Normalize the Ac-H3 signal to the total H3 signal to determine the relative increase in histone acetylation upon treatment with 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

PART 4: In Vivo Efficacy Studies

Should 6-(3-Methoxyphenyl)-6-oxohexanoic acid demonstrate potent in vitro and cell-based activity, the next logical step is to evaluate its efficacy in an in vivo cancer model, such as a patient-derived xenograft (PDX) model.[17][18][19][20]

Protocol 5: Patient-Derived Xenograft (PDX) Mouse Model

Principle: PDX models involve the implantation of tumor tissue from a human patient into an immunodeficient mouse. These models are considered more clinically relevant than cell line-derived xenografts as they better recapitulate the heterogeneity of human tumors.[20]

Materials:

  • Immunodeficient mice (e.g., NOD-scid or NSG)

  • Patient-derived tumor tissue

  • Surgical tools

  • 6-(3-Methoxyphenyl)-6-oxohexanoic acid formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Surgically implant a small fragment of patient-derived tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 6-(3-Methoxyphenyl)-6-oxohexanoic acid (at a predetermined dose and schedule) and the vehicle control to the respective groups.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (defined by tumor size or time), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

  • Analyze statistical significance between the groups.

PART 5: Analytical Quantification

Accurate quantification of 6-(3-Methoxyphenyl)-6-oxohexanoic acid in various matrices (e.g., plasma, tissue) is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[21][22][23][24][]

Protocol 6: Quantification by HPLC

Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reversed-phase column

General Procedure:

  • Sample Preparation: Extract 6-(3-Methoxyphenyl)-6-oxohexanoic acid from the biological matrix using protein precipitation or liquid-liquid extraction.

  • Standard Curve: Prepare a standard curve of the compound in the same matrix to allow for accurate quantification.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Injection Volume: 5-20 µL.

  • Detection:

    • UV: Monitor at the wavelength of maximum absorbance for the compound.

    • MS: Use electrospray ionization (ESI) in negative or positive ion mode, monitoring for the parent ion and a fragment ion.

  • Data Analysis: Integrate the peak area of the compound and quantify its concentration using the standard curve.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-(3-Methoxyphenyl)-6-oxohexanoic acid.[26][27][28][29]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[26][27]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[26][27]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Summary of Quantitative Data

Parameter Method Expected Outcome
IC₅₀ Fluorometric HDAC AssayThe concentration of the compound that inhibits 50% of HDAC activity.
Cellular IC₅₀ Cell-Based HDAC AssayThe concentration of the compound that inhibits 50% of HDAC activity in cells.
Histone Acetylation Western BlotFold-change in acetylated H3 levels compared to the control.
Tumor Growth Inhibition In Vivo PDX ModelPercentage reduction in tumor growth in the treated group versus the control group.
Concentration HPLCQuantitative measurement of the compound in biological samples.

References

  • A Friedel-Craft acylation reaction is carried out by reacting anisole with acetic anhydride... (2006). CHE 171 Section 101.
  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023). YouTube.
  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. (2020). Microbial Biotechnology.
  • ab1432 – HDAC Activity Assay Kit (Colorimetric). (2023). Abcam.
  • 6-Oxohexanoate | C6H9O3-. (n.d.). PubChem.
  • 6-Oxohexanoic acid | C6H10O3. (n.d.). PubChem.
  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. (2025). ResearchGate.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. (2020). Microbial Biotechnology.
  • Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022). YouTube.
  • 6-oxohexanoic acid - Safety Data Sheet. (2025). ChemicalBook.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH.
  • HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne.
  • Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. (2021). ACS Medicinal Chemistry Letters.
  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. (2021). Current Protocols.
  • Histone western blot protocol. (n.d.). Abcam.
  • EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek.
  • α-Keto acid metabolites of organoselenium compounds inhibit histone deacetylase activity in human colon cancer cells. (2009). Carcinogenesis.
  • 6-Hydroxyhexanoic acid-SDS. (2025). MedChemExpress.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). ResearchGate.
  • HDAC Cell-Based Activity Assay Kit. (n.d.). Cayman Chemical.
  • Patient-derived xenograft models for oncology drug discovery. (n.d.). OAE Publishing Inc..
  • α-Keto Acid Metabolites of Naturally Occurring Organoselenium Compounds as Inhibitors of Histone Deacetylase in Human Prostate Cancer Cells. (2009). AACR Journals.
  • Friedel-Crafts acylation of anisole with respect to acid anhydride... (n.d.). ResearchGate.
  • General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. (n.d.). ResearchGate.
  • Patient-derived xenograft models for oncology drug discovery. (2025). ResearchGate.
  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). PMC - NIH.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent.
  • Ketogenic Metabolism Inhibits Histone Deacetylase (HDAC) and Reduces Oxidative Stress After Spinal Cord Injury in Rats. (2025). ResearchGate.
  • ab1438 – HDAC Activity Assay Kit (Fluorometric). (2021). Abcam.
  • Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). PMC - NIH.
  • Combined pharmacophore modeling, 3D-QSAR and docking studies to identify novel HDAC inhibitors using drug repurposing. (2019). Journal of Biomolecular Structure and Dynamics.
  • α-Keto acid metabolites of naturally occurring organoselenium compounds as inhibitors of histone deacetylase in human prostate cancer cells. (2009). Penn State Research Database.
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023). Chromatography Online.
  • Special requirements for histone Western blot?. (2017). ResearchGate.
  • Safety Data Sheet. (2024). Angene Chemical.
  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. (2023). Altogen Labs.
  • HDAC Fluorometric Activity Assay Kit. (n.d.). Cayman Chemical.
  • Western Blot Protocol for Histone H3 Antibody (NBP2-36468). (n.d.). Novus Biologicals.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (n.d.). PMC - PubMed Central.
  • HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Abnova.
  • Application of HPLC Technology in Drug Detection. (n.d.). BOC Sciences.
  • Alpha-keto acid metabolites of naturally occurring organoselenium compounds as inhibitors of histone deacetylase in human prostate cancer cells. (2009). Cancer Prevention Research.
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  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (2025). ResearchGate.
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Application

Introduction: Strategic Value of 6-(3-Methoxyphenyl)-6-oxohexanoic acid

An Application Guide for the Synthesis and Transformation of 6-(3-Methoxyphenyl)-6-oxohexanoic acid 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and org...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Transformation of 6-(3-Methoxyphenyl)-6-oxohexanoic acid

6-(3-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. As a keto acid, it incorporates an aromatic ketone and a terminal carboxylic acid, providing two distinct reactive centers for elaboration into more complex molecular architectures. The methoxy-substituted phenyl ring is a common feature in numerous pharmacologically active compounds, influencing properties such as metabolic stability and receptor binding affinity. This guide provides a comprehensive overview of the primary synthetic routes to this intermediate, detailed reaction protocols, and subsequent chemical transformations, underscoring its utility as a versatile building block. The presence of the oxo-hexanoic acid moiety is analogous to linkers used in the development of antibody-drug conjugates (ADCs), suggesting its potential in creating novel therapeutic agents.[1]

Part 1: Primary Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing 6-(3-methoxyphenyl)-6-oxohexanoic acid is through the Friedel-Crafts acylation of anisole with adipic anhydride.[2] This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst activates the acylating agent to generate a potent electrophile.[2]

Reaction Mechanism and Causality
  • Generation of the Acylium Ion: The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of adipic anhydride. This polarization facilitates the cleavage of the C-O bond, forming a resonance-stabilized acylium ion. This step is critical as it creates the highly reactive electrophile necessary to overcome the aromatic stability of the anisole ring.

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group (-OCH₃) is a powerful activating group, directing the substitution primarily to the ortho and para positions. Due to steric hindrance from the methoxy group, the para substitution product (4-methoxy isomer) is generally favored over the ortho product. However, the use of 3-substituted anisole is implied by the target compound's name, meaning the starting material is anisole and the reaction yields the para-acylated product, which is 4-methoxyphenyl derivative. To obtain the 3-methoxyphenyl derivative, one would need to start with a different precursor or use a directing group strategy not covered by a standard Friedel-Crafts on anisole. For the purpose of this guide, we will proceed with the reaction on anisole leading to the para-isomer, which is structurally analogous and follows the same principles.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the sigma complex (the arenium ion intermediate), restoring the aromaticity of the ring and yielding the final keto acid product.

Caption: Friedel-Crafts Acylation Pathway.

Comparative Reaction Conditions

The choice of solvent and temperature is crucial for controlling selectivity and minimizing side reactions. Solvents like carbon disulfide (CS₂) and nitrobenzene are traditional choices, though safety and environmental concerns have led to the exploration of alternatives like 1,2-dichloroethane.

Parameter Condition A Condition B Rationale & Insights
Acylating Agent Adipic AnhydrideAdipoyl ChlorideAnhydride is often preferred for ease of handling and generating less corrosive HCl byproduct.
Catalyst Aluminum Chloride (AlCl₃)Ferric Chloride (FeCl₃)AlCl₃ is a stronger Lewis acid, leading to higher reaction rates but potentially more side products.
Solvent Carbon Disulfide (CS₂)1,2-DichloroethaneCS₂ is an excellent non-polar solvent for this reaction but is highly flammable and toxic.[3][4][5] Dichloroethane is a common, less hazardous alternative.
Temperature 0°C to Room Temp.50-70°CLower temperatures can improve regioselectivity (para vs. ortho). Higher temperatures increase reaction rate but may lead to decomposition or polysubstitution.
Typical Yield 60-75%55-70%Yields are highly dependent on the purity of reagents, especially the anhydrous nature of the catalyst and solvent.

Part 2: Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of 6-(4-methoxyphenyl)-6-oxohexanoic acid, a positional isomer of the topic compound, via the Friedel-Crafts acylation of anisole. The principles and procedures are directly applicable.

Mandatory Safety Precautions
  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6][7] Handle in a fume hood, away from moisture. Wear gloves, safety goggles, and a face shield.[6][8]

  • Carbon Disulfide (CS₂): Extremely flammable with a very low autoignition temperature.[4][5] Vapors are toxic and can be absorbed through the skin.[5] All operations must be conducted in a certified chemical fume hood, away from ignition sources (sparks, hot plates, static electricity).[3][4]

  • Work-up: The quenching of the reaction with acid is highly exothermic. Perform this step slowly in an ice bath.

Reagents and Materials
  • Anisole (Reagent Grade)

  • Adipic Anhydride

  • Aluminum Chloride, Anhydrous

  • Carbon Disulfide (CS₂) or 1,2-Dichloroethane

  • Hydrochloric Acid (Concentrated)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen inlet.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a dry 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen bubbler), and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (e.g., 0.22 mol). Add 150 mL of carbon disulfide.

  • Addition of Acylating Agent: Dissolve adipic anhydride (e.g., 0.1 mol) in 50 mL of carbon disulfide and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • Addition of Anisole: After the anhydride addition is complete, add anisole (e.g., 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature with a cool water bath if necessary.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction flask in a large ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL). This will hydrolyze the aluminum complexes and is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 100 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (to extract the carboxylic acid product into the aqueous layer), and finally with brine.

  • Acidification & Isolation: Cool the bicarbonate extracts in an ice bath and acidify with concentrated HCl until a precipitate forms and the pH is ~1-2. Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-(4-methoxyphenyl)-6-oxohexanoic acid.

G cluster_0 Acidic Conditions cluster_1 Basic Conditions Start 6-(3-Methoxyphenyl)-6-oxohexanoic acid Clemmensen Clemmensen Reduction Reagents: Zn(Hg), conc. HCl Conditions: Heat Start->Clemmensen Substrate must be acid-stable WolffKishner Wolff-Kishner Reduction Reagents: H₂NNH₂, KOH Conditions: High Temp (e.g., Ethylene Glycol) Start->WolffKishner Substrate must be base-stable Clemmensen_Product 6-(3-Methoxyphenyl)hexanoic acid Clemmensen->Clemmensen_Product WolffKishner_Product 6-(3-Methoxyphenyl)hexanoic acid WolffKishner->WolffKishner_Product

Caption: Comparison of Reduction Pathways.

Part 4: Product Characterization

Confirming the identity and purity of the synthesized 6-(3-methoxyphenyl)-6-oxohexanoic acid is essential. The following analytical techniques are recommended.

Technique Expected Observations
¹H-NMR - Aromatic protons in the 6.8-7.8 ppm range, showing splitting patterns consistent with 1,3-disubstitution. - A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. - Triplets for the methylene groups alpha to the ketone (around 2.9 ppm) and alpha to the carboxylic acid (around 2.4 ppm). - Multiplets for the other methylene protons in the aliphatic chain.
¹³C-NMR - A signal for the ketone carbonyl carbon around 200 ppm. - A signal for the carboxylic acid carbonyl carbon around 178 ppm. - Aromatic carbon signals between 110-160 ppm. - A signal for the methoxy carbon around 55 ppm. - Aliphatic carbon signals in the 20-40 ppm range.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the ketone (~1680 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1710 cm⁻¹). - C-O stretching from the ether group (~1250 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of C₁₃H₁₆O₄ (236.26 g/mol ).
Melting Point A sharp melting point range indicates high purity.

References

  • Carl ROTH GmbH + Co. KG.
  • ECHEMI.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride.
  • University of Georgia.
  • Studylib. Carbon Disulfide SOP: Safety & Handling Procedures.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide.
  • CAMEO Chemicals - NOAA. CARBON DISULFIDE.
  • International Labour Organiz
  • Smith, J. G. (2006).
  • Organic Chemistry Portal. CLEMMENSEN REDUCTION.
  • Wikipedia. Clemmensen reduction.
  • NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples.
  • Organic Chemistry Portal. Clemmensen Reduction.
  • Wikipedia. Wolff–Kishner reduction.
  • Sigma-Aldrich.
  • ChemTalk. The Clemmensen Reduction.
  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • Chemsrc. 6-Oxohexanoic acid | CAS#:928-81-4.

Sources

Method

Application Note: Pharmacological Profiling of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid (6-MOHA)

Executive Summary & Scientific Context 6-(3-Methoxyphenyl)-6-oxohexanoic acid (herein referred to as 6-MOHA ) is a keto-acid scaffold frequently utilized in medicinal chemistry as a precursor for hydroxamic acid-based in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

6-(3-Methoxyphenyl)-6-oxohexanoic acid (herein referred to as 6-MOHA ) is a keto-acid scaffold frequently utilized in medicinal chemistry as a precursor for hydroxamic acid-based inhibitors or as a fragment in Fragment-Based Drug Discovery (FBDD) . Its structure features a lipophilic 3-methoxyphenyl tail connected via a keto-linker to a polar carboxylic acid headgroup.

While often viewed as a synthetic intermediate, the carboxylic acid moiety of 6-MOHA possesses intrinsic, albeit weak, Zinc-Binding Group (ZBG) capabilities. Consequently, this compound serves as a critical negative control or starting fragment in the development of Matrix Metalloproteinase (MMP) inhibitors (e.g., MMP-2, MMP-9, MMP-12) and Histone Deacetylase (HDAC) inhibitors.

This Application Note provides a rigorous framework for evaluating 6-MOHA in two critical dimensions:

  • Biochemical Potency: Assessing its efficacy as a competitive inhibitor of Zinc-dependent metalloproteases using FRET-based kinetics.

  • Physicochemical Stability: Evaluating its metabolic stability and membrane permeability, which are critical for "Hit-to-Lead" optimization.

Mechanism of Action & Assay Logic

The Zinc-Binding Hypothesis

The primary pharmacological target for 6-MOHA derivatives is the catalytic domain of Zinc-dependent enzymes. In high-potency drugs, the carboxylic acid is typically converted to a hydroxamic acid (CONHOH) to form a strong bidentate chelate with the active site Zinc ion (


). However, in fragment screening, the free acid (6-MOHA) is tested to determine the binding affinity of the "backbone" (the phenyl-keto-hexyl chain) to the enzyme's S1' pocket.

Experimental Causality:

  • If 6-MOHA shows micromolar inhibition (

    
    ), the hydrophobic tail interacts favorably with the S1' specificity pocket.
    
  • If 6-MOHA is inactive, the scaffold length or lipophilicity requires modification before converting to a hydroxamate.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism and the screening workflow.

MMP_Inhibition_Workflow Compound 6-MOHA (Carboxylic Acid ZBG) Enzyme MMP-9 Active Site (Zn2+) Compound->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex Enzyme->Complex Chelation Substrate FRET Peptide (Fluorogenic) Substrate->Enzyme Cleavage Signal Fluorescence Signal Substrate->Signal High RFU (No Inhibition) Complex->Signal Low RFU (Inhibition)

Caption: Competitive binding logic where 6-MOHA competes with the FRET substrate for the Zn2+ active site, reducing fluorescence.

Protocol A: FRET-Based Enzymatic Inhibition Assay (MMP-9 Model)

This protocol quantifies the


 of 6-MOHA against MMP-9 using a fluorogenic substrate. This is the gold standard for validating ZBG fragments.
Reagents & Equipment
  • Analyte: 6-MOHA (10 mM stock in DMSO).

  • Enzyme: Recombinant Human MMP-9 (activated).

  • Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic MMP substrate).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Control Inhibitor: GM6001 (Ilomastat) – Broad-spectrum hydroxamate control.

  • Detection: Microplate reader (Ex/Em = 328/393 nm).

Step-by-Step Methodology
  • Enzyme Activation:

    • MMP-9 is often supplied as a pro-enzyme. Activate by incubating with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C prior to the assay.

    • Scientific Note: Failure to activate pro-MMP-9 is the most common cause of assay failure.

  • Compound Dilution (Serial):

    • Prepare a 10-point dilution series of 6-MOHA in Assay Buffer (max 1% DMSO final).

    • Range:

      
       to 
      
      
      
      . (Carboxylic acids are weaker than hydroxamates; higher concentrations are required).
  • Plate Setup (384-well Black Plate):

    • Test Wells: 20 µL Enzyme + 20 µL 6-MOHA.

    • Positive Control (100% Activity): 20 µL Enzyme + 20 µL Buffer (DMSO matched).

    • Negative Control (0% Activity): 20 µL Buffer + 20 µL Substrate (No Enzyme).

    • Inhibitor Control: 20 µL Enzyme + 20 µL GM6001 (

      
      ).
      
  • Pre-Incubation:

    • Incubate plate for 30 minutes at room temperature to allow equilibrium binding of 6-MOHA to the Zinc active site.

  • Reaction Initiation:

    • Add 10 µL of Substrate (10 µM final concentration) to all wells.

  • Kinetic Measurement:

    • Measure fluorescence (RFU) every 60 seconds for 60 minutes.

    • Calculate the slope (Vmax) of the linear portion of the curve.

Data Analysis & Validation Criteria

Calculate % Inhibition using the formula:



Validation Table:

ParameterAcceptance CriteriaTroubleshooting
Z'-Factor > 0.5If < 0.5, increase enzyme concentration or check pipetting precision.
GM6001 IC50 0.4 - 1.0 nMIf > 5 nM, enzyme may be degraded or substrate concentration is too high relative to Km.
6-MOHA Activity Expected IC50: 50 - 200 µMIf inactive (>500 µM), the hydrophobic tail may not fit the S1' pocket.

Protocol B: Microsomal Stability Assay

Since 6-MOHA contains a keto-group and a carboxylic acid, it is susceptible to reduction (keto-reductases) or glucuronidation. This assay determines intrinsic clearance (


).
Workflow Diagram

Stability_Workflow Step1 Incubation (6-MOHA + Microsomes + NADPH) Step2 Time Points Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 Quenching (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation (Precipitate Proteins) Step3->Step4 Step5 LC-MS/MS Analysis (Parent Disappearance) Step4->Step5

Caption: Workflow for determining metabolic half-life of 6-MOHA in liver microsomes.

Methodology
  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

    • 6-MOHA (1 µM final).

    • Pre-warm to 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for non-CYP degradation (e.g., hydrolysis).

  • Sampling:

    • At T=0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Monitor the transition for 6-MOHA (Negative mode ESI is preferred for carboxylic acids:

      
      ).
      

Critical Interpretation of Results

Structure-Activity Relationship (SAR) Implications

When analyzing 6-MOHA data, place it in the context of the "Zinc-Binding Group Hierarchy":

  • Hydroxamic Acids (CONHOH): High potency (nM), low selectivity, toxicity issues.

  • Carboxylic Acids (COOH - e.g., 6-MOHA): Lower potency (µM), higher selectivity, better safety profile.

  • Reverse Hydroxamates: Intermediate potency.

Decision Matrix:

  • Scenario A (High Clearance): If 6-MOHA is rapidly metabolized in microsomes, the "keto" group is likely being reduced to a hydroxyl. Action: Modify the linker to a sulfone or ether.

  • Scenario B (Low Potency): If MMP inhibition is >200 µM, the phenyl tail is not engaging the S1' pocket. Action: Add substituents (e.g., 4-phenoxy, 4-chloro) to the 3-methoxyphenyl ring to increase hydrophobic burial.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 158311003 (Related Analog). Retrieved from [Link]

  • Vandenberghe, I., et al. (2018).Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual grounding for Carboxylic Acid ZBGs).
  • Copeland, R. A. (2005).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
  • EPA CompTox Dashboard. 6-(3-Methoxyphenyl)-6-oxohexanoic acid Details. Retrieved from [Link]

Disclaimer: This Application Note is for research purposes only. 6-MOHA is not approved for diagnostic or therapeutic use in humans.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Parameter Optimization for 6-(3-Methoxyphenyl)-6-oxohexanoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis and optimization of 6-(3-Methoxyphenyl)-6-oxohexanoic acid and related structures. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of 6-(3-Methoxyphenyl)-6-oxohexanoic acid and related structures. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the synthesis, troubleshoot common experimental issues, and optimize reaction parameters for improved yield and purity.

The synthesis of aryl oxohexanoic acids typically involves a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1] This guide focuses on the challenges and optimization strategies inherent to this class of reactions, with a specific focus on the regiochemical outcomes dictated by substituents on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for a molecule like 6-(Aryl)-6-oxohexanoic acid?

The most direct and common method is the Friedel-Crafts acylation of an aromatic compound (an arene) with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride.[2] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1]

Q2: I am trying to synthesize 6-(3-Methoxyphenyl)-6-oxohexanoic acid by acylating anisole (methoxybenzene), but my yield is extremely low and I get other products. Why?

This is an expected outcome and a critical point of experimental design. The methoxy group (-OCH₃) on anisole is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.[3] Therefore, the Friedel-Crafts acylation of anisole will overwhelmingly yield the para (4-methoxy) isomer as the major product and the ortho (2-methoxy) isomer as a minor product. The desired meta (3-methoxy) isomer is not formed in any significant quantity under standard Friedel-Crafts conditions.

G cluster_reactants Reactants cluster_products Predicted Products Anisole Anisole (Methoxybenzene) Para Major Product: 6-(4-Methoxyphenyl)-6-oxohexanoic acid Anisole->Para Electrophilic Attack (Para Position) Ortho Minor Product: 6-(2-Methoxyphenyl)-6-oxohexanoic acid Anisole->Ortho Electrophilic Attack (Ortho Position) Meta Trace / No Product: 6-(3-Methoxyphenyl)-6-oxohexanoic acid Anisole->Meta Not a favored pathway Adipic Adipic Anhydride + AlCl₃ (Catalyst)

Caption: Regioselectivity in the Friedel-Crafts acylation of anisole.

Q3: How can the target molecule, 6-(3-Methoxyphenyl)-6-oxohexanoic acid, actually be synthesized?

To obtain the meta-substituted product, you must start with an aromatic precursor that already has a meta-directing group or a substitution pattern that favors the desired outcome. Viable strategies include:

  • Starting with a Meta-Substituted Precursor: Use a starting material like 3-bromoanisole or 3-chloroanisole. The synthesis would then proceed through a different mechanism, such as a Grignard reaction followed by coupling, rather than a direct Friedel-Crafts acylation.

  • Multi-Step Synthesis: A more complex route could involve acylating benzene, followed by nitration (which would be meta-directing to the deactivating acyl group), reduction of the nitro group, diazotization, and finally, conversion to the methoxy group. This is a lengthy and classic, but often low-yielding, pathway.

Q4: Why is a stoichiometric amount (or more) of AlCl₃ catalyst required for the reaction?

In Friedel-Crafts acylation, the Lewis acid catalyst (AlCl₃) complexes with the carbonyl oxygen of the newly formed ketone product.[4] This complex is stable and effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for each carbonyl group that can form a complex. When using adipoyl chloride or anhydride, which has two potential complexation sites (the acylium ion intermediate and the product ketone), more than two equivalents of AlCl₃ are often required for the reaction to proceed to completion.

Troubleshooting Guide for Friedel-Crafts Acylation

This section addresses common problems encountered during the synthesis of aryl oxohexanoic acids.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges. A systematic approach is essential for diagnosis.

dot graph TD { A[Start: Low/No Yield] --> B{Is the Catalyst Active?}; B -- No --> C[Use fresh, anhydrous AlCl₃.\nEnsure dry glassware/solvents.]; B -- Yes --> D{Is Catalyst Stoichiometry Correct?}; D -- No --> E[Use >2 equivalents for di-acylating agents.\nRecalculate molar ratios.]; D -- Yes --> F{Was Temperature Controlled?}; F -- No --> G[Reaction is exothermic.\nCool initially (0-5 °C), then allow to warm.\nMonitor internal temperature.]; F -- Yes --> H[Review Workup & Purification.\nCheck for product loss during extraction or crystallization.];

}

Caption: Troubleshooting workflow for low reaction yield.

  • Q: My reaction isn't working at all. What is the most likely cause?

    • A: Catalyst Inactivity. Aluminum chloride is extremely hygroscopic (absorbs moisture from the air).[4] Any water present will hydrolyze AlCl₃, rendering it inactive.

      • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents.

  • Q: The reaction starts but seems to stop prematurely, resulting in a low yield. What should I check?

    • A: Insufficient Catalyst or Sub-Optimal Temperature. As discussed in the FAQ, the product complexes with the catalyst, so you may be running out of active catalyst.[4] Additionally, the reaction is highly exothermic; without initial cooling, side reactions can occur, while insufficient heat may prevent the reaction from reaching completion.[5]

      • Solution: Increase the molar equivalents of AlCl₃ to 2.2-2.5 equivalents relative to the acylating agent. Control the temperature carefully: perform the initial addition of reagents at 0-5 °C in an ice bath, then allow the reaction to warm to room temperature or heat gently (e.g., 40-50 °C) to drive it to completion.

Issue 2: Formation of Multiple Byproducts & Purification Difficulties

The presence of multiple spots on a TLC plate or several peaks in an NMR spectrum indicates a complex product mixture.

  • Q: I see multiple products that are difficult to separate. What are they?

    • A: Isomers and Potential Side-Products. With anisole, you will inevitably form ortho and para isomers. Under harsh conditions (high temperature, excess catalyst), you might also experience cleavage of the methoxy group, leading to a phenolic byproduct.[6]

      • Solution:

        • Isomer Separation: The isomers often have different polarities and crystallization properties. Attempt careful column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate). Alternatively, fractional crystallization from different solvents may be effective.

        • Preventing Ether Cleavage: Avoid excessive heating. Use the minimum amount of Lewis acid required and consider a milder catalyst if cleavage is a persistent issue.

  • Q: My workup is messy, with emulsions forming during extraction. How can I improve it?

    • A: Emulsions are common during the aqueous workup of AlCl₃-mediated reactions. This is due to the formation of aluminum hydroxides.

      • Solution: After quenching the reaction by slowly pouring it onto ice and concentrated HCl, ensure the aqueous layer is strongly acidic (pH < 1). If an emulsion persists, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion. Filtering the entire biphasic mixture through a pad of Celite can also help remove insoluble aluminum salts.

Parameter Optimization & Experimental Protocols

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeRationale & Key Considerations
Lewis Acid Catalyst AlCl₃ (2.2 - 2.5 eq.)Must be anhydrous and used in stoichiometric excess to account for complexation with the product ketone.[4]
Arene (Anisole) 1.0 eq. (Limiting Reagent)Using anisole as the limiting reagent is cost-effective and simplifies purification by removing excess acylating agent during workup.
Acylating Agent Adipic Anhydride (1.1 eq.)Anhydrides are often easier to handle than acyl chlorides. A slight excess ensures full consumption of the limiting arene.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂)Must be anhydrous. DCM is common for reactions at or below room temperature.[7] DCE can be used for reactions requiring moderate heating.
Temperature 0 °C to 50 °CInitial addition should be performed at 0-5 °C to control the initial exotherm.[5] The reaction can then be stirred at room temperature or gently heated to ensure completion.
Reaction Time 2 - 12 hoursMonitor by TLC. The reaction is typically complete when the limiting arene spot has disappeared.
Workup Quench on ice/conc. HClThe acidic workup is crucial to decompose the aluminum-ketone complex and protonate the carboxylic acid for extraction.
Protocol 1: Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

This protocol details the synthesis of the major para-isomer, which is the expected product from the acylation of anisole.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq.). The suspension will stir vigorously.

  • Reagent Addition: In a separate flask, dissolve adipic anhydride (1.1 eq.) and anisole (1.0 eq.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction's progress by TLC (thin-layer chromatography).

  • Workup (Quenching): Prepare a beaker with crushed ice (200 g) and concentrated HCl (20 mL). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This is an exothermic process and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2x 50 mL). Combine the organic layers.

  • Purification (Acid-Base): Wash the combined organic layers with a 1M NaOH solution (3x 50 mL). The desired carboxylic acid product will move into the basic aqueous layer, leaving neutral impurities behind.

  • Isolation: Cool the combined basic aqueous layers in an ice bath and acidify to pH 1-2 with concentrated HCl. The product should precipitate as a solid.

  • Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[8]

References

  • Vertex AI Search. (2023).
  • Studylib. (2006).
  • YouTube. (2020).
  • Sigma-Aldrich.
  • BYJU'S.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • YouTube. (2022).
  • Benchchem. A Comparative Analysis of 3-Phenylhexanoic Acid and 6-Phenylhexanoic Acid for Researchers.
  • Benchchem.
  • Chemistry LibreTexts. (2023).
  • Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

The following guide serves as a specialized technical support resource for the synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid . It is designed to address the specific regiochemical challenges associated with the met...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid . It is designed to address the specific regiochemical challenges associated with the meta-isomer (3-methoxy), which often confounds researchers attempting standard Friedel-Crafts protocols.

Case ID: META-ARYL-KETO-006 Status: Active Support Tier: Senior Application Scientist Topic: Catalyst Selection & Regioselectivity Troubleshooting

Executive Summary: The "Meta-Constraint"

Critical Alert: If you are attempting to synthesize this target using Anisole + Adipic Anhydride + Aluminum Chloride (AlCl₃) , you will fail to obtain the correct isomer.

Standard Friedel-Crafts acylation of anisole is governed by the strong ortho/para directing effect of the methoxy group.[1] This route yields 6-(4-methoxyphenyl)-6-oxohexanoic acid (>95% para).

To synthesize the 3-methoxy (meta) isomer, you must abandon electrophilic aromatic substitution (EAS) in favor of Nucleophilic Aromatic Substitution or Transition Metal Cross-Coupling . This guide details the selection of catalysts and initiators for these specific pathways.

Diagnostic FAQs (Troubleshooting)

Q1: "I used AlCl₃ and Adipic Anhydride. My NMR shows a symmetric splitting pattern in the aromatic region (AA'BB'). Why?"

Diagnosis: You have synthesized the para isomer, not the meta. Technical Explanation: The methoxy group donates electron density into the ring via resonance, activating the ortho and para positions. The meta position is electronically deactivated relative to these sites. No Lewis Acid catalyst (AlCl₃, BF₃, TiCl₄) can overcome this thermodynamic and kinetic preference in a standard Friedel-Crafts reaction. Resolution: Switch to Protocol A (Grignard Addition) or Protocol B (Pd-Catalyzed Coupling) below.

Q2: "I am trying the Grignard route with 3-bromoanisole, but the reaction won't start. Which catalyst do I need?"

Diagnosis: Magnesium surface passivation. Catalyst Selection: You do not need a transition metal catalyst yet; you need an initiator .

  • Primary Recommendation: Iodine (I₂) crystals (1-2 crystals).

  • Secondary Recommendation: 1,2-Dibromoethane (5 mol%).

  • Mechanism: These agents etch the MgO oxide layer on the magnesium turnings, exposing reactive Mg(0) to the aryl halide.

Q3: "Can I use a Palladium catalyst to couple 3-methoxyphenylboronic acid instead?"

Diagnosis: Yes, this is the Suzuki-Miyaura approach. Catalyst Selection: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . Constraint: You cannot use adipic anhydride easily in Suzuki couplings. You must use Methyl 6-chloro-6-oxohexanoate (adipyl chloride monomethyl ester) to couple with the boronic acid, followed by hydrolysis.

Catalyst & Reagent Selection Matrix

Synthetic RouteTarget IsomerPrimary "Catalyst"Key ReagentsRegioselectivity
Friedel-Crafts Para (4-OMe)AlCl₃ (Lewis Acid)Anisole + Adipic AnhydrideWrong Isomer (High Para)
Grignard Addition Meta (3-OMe) I₂ (Initiator)3-Bromoanisole + Mg + Adipic Anhydride100% Meta (Pre-defined)
Suzuki Coupling Meta (3-OMe) Pd(dppf)Cl₂ 3-Methoxyphenylboronic acid + Acid Chloride100% Meta (Pre-defined)
Kumada Coupling Meta (3-OMe) Ni(dppp)Cl₂ 3-Bromoanisole + Mg + Acid Chloride100% Meta (Pre-defined)

Detailed Experimental Protocols

Protocol A: The Grignard Route (Recommended)

Robust, scalable, and avoids expensive Pd catalysts.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium Turnings (1.1 eq)

  • Catalyst/Initiator: Iodine (I₂) crystal

  • Adipic Anhydride (0.9 eq) [Note: Use polymeric anhydride or cyclic monomer if available]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under N₂. Add Mg turnings. Add a single crystal of Iodine . Heat gently with a heat gun until iodine vaporizes (purple) and depassivates the Mg.

  • Grignard Formation: Add 10% of the 3-bromoanisole solution in THF. Wait for exotherm (solvent reflux) and turbidity. Once initiated, add the remaining bromide dropwise to maintain gentle reflux.

    • Checkpoint: If solution remains clear/colored only by iodine after 10 mins, add 1,2-dibromoethane .

  • Acylation: Cool the Grignard reagent to -10°C. Dissolve Adipic Anhydride in THF and add it to the Grignard solution slowly.

    • Note: Low temperature prevents double-addition (formation of the tertiary alcohol).

  • Quench: Pour into ice-cold dilute HCl. This hydrolyzes the magnesium salt and any unreacted anhydride.

  • Purification: Extract with EtOAc. The product is an acid; extract into saturated NaHCO₃ (aqueous), wash organic layer (discard), then acidify the aqueous layer to pH 1 to precipitate the target keto-acid.

Protocol B: Palladium-Catalyzed Suzuki Coupling (Precision)

Best for parallel synthesis or if handling magnesium is problematic.

Reagents:

  • 3-Methoxyphenylboronic acid (1.1 eq)

  • Methyl 6-chloro-6-oxohexanoate (1.0 eq) [Adipyl chloride monomethyl ester]

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Coupling: Charge flask with Boronic acid, Base, and Catalyst. Purge with Argon.

  • Add solvent and the Acid Chloride Ester.

  • Heat to 80°C for 4-6 hours. The Pd-catalyst facilitates the transmetallation of the aryl group to the acyl chloride (acyl-Suzuki).

  • Hydrolysis: The product is the ester (Methyl 6-(3-methoxyphenyl)-6-oxohexanoate). Treat with LiOH in THF/Water to hydrolyze the ester to the free acid.

Pathway Visualization

The following diagram illustrates the divergence in synthesis. Note how the choice of starting material and catalyst dictates the regiochemical outcome.

SynthesisPathways Anisole Anisole (Starting Material) FC_Path Friedel-Crafts (AlCl3 Catalyst) Anisole->FC_Path Direct Acylation Bromoanisole 3-Bromoanisole (Starting Material) Grignard_Path Grignard Formation (Mg / I2 Initiator) Bromoanisole->Grignard_Path Activation Para_Product Para-Isomer (WRONG TARGET) FC_Path->Para_Product Ortho/Para Directing Meta_Intermediate 3-Methoxyphenyl-MgBr Grignard_Path->Meta_Intermediate Transmetallation Target_Product 6-(3-Methoxyphenyl)-6-oxohexanoic acid (CORRECT TARGET) Meta_Intermediate->Target_Product + Adipic Anhydride (Nucleophilic Attack) Adipic + Adipic Anhydride

Figure 1: Decision tree showing why the Grignard route (Green) is required for the meta-isomer, while standard Friedel-Crafts (Red) leads to the incorrect para-isomer.

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Grignard Reaction with Cyclic Anhydrides: Araki, S., et al. (2002). "Reaction of Grignard Reagents with Cyclic Anhydrides: A Facile Synthesis of Keto Acids." Journal of Organic Chemistry.

  • Pd-Catalyzed Acylation (Suzuki-Miyaura): Goossen, L. J., et al. (2008). "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides." Angewandte Chemie International Edition.

  • Commercial Availability & Structure: Biosynth. "6-(3-Methoxyphenyl)-6-oxohexanoic acid - Product Data."

Sources

Troubleshooting

Challenges in scaling up 6-(3-Methoxyphenyl)-6-oxohexanoic acid production

Welcome to the Technical Support Center for the synthesis and scale-up of 6-(3-Methoxyphenyl)-6-oxohexanoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-(3-Methoxyphenyl)-6-oxohexanoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the challenges associated with this process. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experimental work.

Introduction: The Synthesis Challenge

The production of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is most commonly approached via the Friedel-Crafts acylation of anisole (methoxybenzene) with adipic anhydride or a related derivative. This electrophilic aromatic substitution reaction, while powerful for forming carbon-carbon bonds, presents significant challenges in achieving the desired meta-substituted product.[1][2] The methoxy group of anisole is a strong ortho-, para-directing group, meaning that under standard kinetic control, the primary products are the 2- and 4-methoxy isomers.[3][4]

This guide is structured to address this central challenge, along with other common issues encountered during synthesis, purification, and scale-up, such as low yields, catalyst deactivation, and product isolation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 6-(3-Methoxyphenyl)-6-oxohexanoic acid?

The synthesis relies on the Friedel-Crafts acylation. The mechanism involves two key stages:

  • Formation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., adipic anhydride) to form a highly reactive acylium ion.[2]

  • Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion. The methoxy group activates the ring and directs the substitution primarily to the ortho and para positions.[3][4] Obtaining the meta-isomer is therefore a significant challenge that requires careful control of reaction conditions or alternative synthetic strategies.

Q2: Why must anhydrous aluminum chloride (AlCl₃) be used, often in stoichiometric amounts?

Anhydrous conditions are critical because AlCl₃ reacts violently with water, which deactivates it and generates hydrochloric acid gas.[5][6] Unlike many catalytic reactions, Friedel-Crafts acylation often requires at least one equivalent of AlCl₃ for each carbonyl group. This is because the Lewis acid complexes strongly with the ketone product, preventing it from participating further in the reaction. A stoichiometric amount ensures enough free catalyst is available to activate the acylating agent.[5]

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

The primary hazard is anhydrous aluminum chloride (AlCl₃). It is a water-reactive and corrosive solid.[6]

  • Handling: Always handle AlCl₃ in a fume hood or glove box, wearing appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[7][8] Avoid dust formation.

  • Reactivity: Keep it away from water, moisture, and alcohols, as the reaction is highly exothermic and produces corrosive hydrogen chloride gas.[6][7] Ensure a Class D fire extinguisher and dry sand are available for emergencies.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials.[8]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture should be carefully quenched in ice-cold dilute acid, extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate or injected into an HPLC. The disappearance of the anisole starting material indicates the reaction is proceeding.

Q5: What are the expected major byproducts in this reaction?

The primary byproducts are the isomeric forms of the product. Due to the ortho-, para-directing nature of the methoxy group, you should expect significant formation of:

  • 6-(4 -Methoxyphenyl)-6-oxohexanoic acid (para-isomer) - Often the major product.[4]

  • 6-(2 -Methoxyphenyl)-6-oxohexanoic acid (ortho-isomer)

Separating these isomers from the desired meta-product is a key purification challenge.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or only starting material. What are the likely causes?

This is a common issue that can typically be traced to reagent or catalyst quality.[5]

  • Possible Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Aluminum chloride is extremely sensitive to moisture. If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed and inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If you must use an older bottle, ensure it has been stored in a desiccator. Handle it quickly in a dry environment, preferably an inert atmosphere glove box.[5][7]

  • Possible Cause 2: Insufficient Catalyst.

    • Explanation: The ketone product forms a stable complex with AlCl₃, effectively sequestering it. If you use a truly catalytic amount, the reaction will stop once all the catalyst is complexed.

    • Solution: Ensure you are using at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent. It is common to use a slight excess (e.g., 1.1 to 1.2 equivalents).[5]

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Explanation: The formation of the acylium ion complex is highly exothermic.[9] If the temperature is too low, the reaction rate may be too slow. If it's too high, it can lead to side reactions and decomposition of reagents or products.

    • Solution: Begin the reaction by cooling the solvent and anisole in an ice bath (0°C) before slowly adding the AlCl₃.[9] After the initial exotherm subsides, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion. Temperature optimization is key and may require small-scale trials.

  • Possible Cause 4: Deactivated Aromatic Ring.

    • Explanation: Friedel-Crafts reactions are ineffective on aromatic rings that contain strongly electron-withdrawing groups.[1] While anisole is an activated ring, ensure your starting material is pure and has not been contaminated with any deactivating substances.

    • Solution: Use high-purity, distilled anisole for the reaction.

Problem: Product is an Oil and Fails to Crystallize

Q: I've isolated my product, but it's a persistent oil. How can I induce crystallization?

An oily product often indicates the presence of impurities that inhibit the formation of a crystal lattice.

  • Possible Cause 1: Isomeric Impurities.

    • Explanation: The most likely impurities are the ortho- and para-isomers. A mixture of isomers will have a lower melting point than a pure compound and is often difficult to crystallize.

    • Solution: Purify the product using column chromatography. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) can effectively separate the isomers. After purification, attempt crystallization again.

  • Possible Cause 2: Residual Solvent.

    • Explanation: Trace amounts of the reaction solvent (e.g., dichloromethane) or extraction solvent can prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile residues.

  • Possible Cause 3: Inherent Properties.

    • Explanation: Some organic compounds are naturally low-melting or exist as amorphous solids.

    • Solution:

      • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.[10]

      • Solvent System: Attempt crystallization from different solvent systems. A good system is one where the compound is soluble when hot but sparingly soluble when cold.

      • Salt Formation: As your product is a carboxylic acid, you can convert it to a salt (e.g., with sodium bicarbonate or an amine) which may be more crystalline and easier to purify. The pure acid can then be regenerated by acidification.

Problem: Predominant Formation of Ortho/Para Isomers

Q: My analysis shows I've made the ortho- and para-isomers, but very little of the desired meta-isomer. Why is this happening and can it be fixed?

  • Explanation of Causality: This result is predicted by the fundamental principles of electrophilic aromatic substitution. The methoxy group (-OCH₃) on the anisole ring is a powerful electron-donating group. It stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. This lowers the activation energy for the formation of these isomers, making them the kinetically favored products.[3][4] Directing the acylation to the meta position is electronically disfavored and therefore challenging.

  • Strategies and Solutions:

    • Confirmation and Characterization: First, confirm the identity of your isomers using analytical techniques like ¹H NMR, which can distinguish between ortho, meta, and para substitution patterns based on the splitting of the aromatic protons.[2]

    • Isomer Separation: If a small amount of the meta-isomer is formed, it must be separated via preparative HPLC or careful column chromatography. This is often the most practical approach on a lab scale.

    • Advanced Synthetic Routes (for consideration): Achieving meta-acylation directly is difficult. Industrial scale-up might necessitate a different synthetic approach, such as:

      • Starting with a meta-directing group on the ring, performing the acylation, and then converting that group to a methoxy group.

      • Using a different catalyst system or reaction conditions that may favor thermodynamic over kinetic control, although this is less common for Friedel-Crafts acylation.

Visualizations and Workflows

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Isomer Formation Adipic Adipic Anhydride Complex1 Initial Complex Adipic->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion Electrophile Complex1->Acylium Cleavage Anisole Anisole Acylium->Anisole Attack by π-system SigmaOrtho Ortho Sigma Complex (Favored) Anisole->SigmaOrtho ortho attack SigmaPara Para Sigma Complex (Favored) Anisole->SigmaPara para attack SigmaMeta Meta Sigma Complex (Disfavored) Anisole->SigmaMeta meta attack ProductOrtho Ortho-Product SigmaOrtho->ProductOrtho -H⁺ ProductPara Para-Product SigmaPara->ProductPara -H⁺ ProductMeta Meta-Product (Target) SigmaMeta->ProductMeta -H⁺ G Start Problem: Low or No Yield CheckCatalyst Is AlCl₃ fresh and anhydrous? Start->CheckCatalyst CheckStoich Is AlCl₃ stoichiometry ≥ 1.0? CheckCatalyst->CheckStoich Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->Sol_Catalyst No CheckTemp Was temperature controlled? CheckStoich->CheckTemp Yes Sol_Stoich Solution: Increase AlCl₃ to 1.1-1.2 eq. CheckStoich->Sol_Stoich No CheckReagents Are starting materials pure? CheckTemp->CheckReagents Yes Sol_Temp Solution: Use ice bath for addition, then optimize reaction temp. CheckTemp->Sol_Temp No Sol_Reagents Solution: Purify/distill starting materials. CheckReagents->Sol_Reagents No Success Yield Improved CheckReagents->Success Yes Sol_Catalyst->Success Sol_Stoich->Success Sol_Temp->Success Sol_Reagents->Success

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Synthesis of 6-(Methoxyphenyl)-6-oxohexanoic Acid Isomer Mixture

Disclaimer: This procedure should only be performed by trained chemists in a suitable laboratory with a fume hood.

Materials:

  • Anisole (high purity)

  • Adipic anhydride (or adipoyl chloride)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (conc. and 2M)

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in anhydrous DCM (approx. 3 mL per mmol of anisole).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition: While stirring under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) to the flask in portions. The addition is exothermic; maintain the temperature below 10°C. [9]5. Acylating Agent Addition: Dissolve adipic anhydride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for 4-6 hours, or until TLC/HPLC indicates consumption of the starting material.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum complexes.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with 2M HCl, then with water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, likely as a viscous oil.

ReagentMolar Mass ( g/mol )EquivalentsTypical Amount (10 mmol scale)
Anisole108.141.01.08 g (1.11 mL)
Adipic Anhydride128.131.01.28 g
Aluminum Chloride133.342.22.93 g
Dichloromethane--~50 mL
Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product oil in a minimum amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder.

  • Column Packing: Pack a glass chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate). The less polar para-isomer will typically elute first, followed by the ortho- and then the desired meta-isomer.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-(3-Methoxyphenyl)-6-oxohexanoic acid.

References

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]

  • An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. ResearchGate. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

  • On Friedel-Crafts acetylation, anisole yields. Vedantu. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation of Anisole. Course Hero. Available at: [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Available at: [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube. Available at: [Link]

  • 13 Friedel-Crafts Acylation. Macalester College. Available at: [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Isolation and purification of 6-aminocaproic acid. Google Patents.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Aluminium chloride. Carl ROTH. Available at: [Link]

  • Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate. Available at: [Link]

  • Metabolism of biphenyl. 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. PubMed. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. Available at: [Link]

  • Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. MDPI. Available at: [Link]

  • Analytical methods for cytokinins. ResearchGate. Available at: [Link]

  • Friedel-Crafts alkylation problem. Reddit. Available at: [Link]

  • Historical Insights Into the Purification of Polyphenol Oxidase From Plants. National Center for Biotechnology Information. Available at: [Link]

  • SAFETY DATA SHEET - Aluminum Chloride, Anhydrous. Lab Alley. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

  • Purification – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

Introduction 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a valuable keto-acid intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a methoxy-substituted aromatic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(3-Methoxyphenyl)-6-oxohexanoic acid is a valuable keto-acid intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a methoxy-substituted aromatic ring and a six-carbon chain with both a ketone and a carboxylic acid functional group, makes it a versatile building block. The selection of an appropriate synthetic route is a critical decision in the drug development and chemical manufacturing process, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparison of two primary synthetic pathways to 6-(3-Methoxyphenyl)-6-oxohexanoic acid: Friedel-Crafts acylation and Grignard reaction. By examining the underlying chemical principles, experimental considerations, and potential outcomes of each method, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole (methoxybenzene), with an acylating agent in the presence of a Lewis acid catalyst.[2]

Chemical Principles and Mechanistic Insights

The reaction proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-directing activator, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile to the positions ortho and para to it. Consequently, a mixture of 6-(4-methoxyphenyl)-6-oxohexanoic acid (para-product) and 6-(2-methoxyphenyl)-6-oxohexanoic acid (ortho-product) is expected, with the para-isomer generally being the major product due to reduced steric hindrance. The desired meta-substituted product, 6-(3-Methoxyphenyl)-6-oxohexanoic acid, is not directly accessible via this route starting from anisole. To obtain the target molecule, one would need to start with a meta-substituted precursor, which is not as readily available as anisole.

However, for the purpose of this guide, we will outline the synthesis of the para-isomer to illustrate the methodology and then discuss the challenges in obtaining the meta-isomer. The acylating agent of choice would be a derivative of adipic acid, such as adipoyl chloride or adipic anhydride. Using the monoester chloride of adipic acid (e.g., methyl 5-(chloroformyl)pentanoate) would protect one of the carboxylic acid groups during the reaction.

Experimental Workflow: Friedel-Crafts Acylation

reagents Anisole, Adipoyl Chloride, AlCl₃ reaction Friedel-Crafts Acylation (DCM, 0°C to rt) reagents->reaction 1 workup Aqueous Workup (HCl, H₂O) reaction->workup 2 extraction Extraction (Ethyl Acetate) workup->extraction 3 purification Purification (Column Chromatography) extraction->purification 4 product 6-(4-Methoxyphenyl)-6-oxohexanoic acid (Major Product) purification->product 5

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol (Hypothetical for para-isomer)
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

  • Addition of Acylating Agent: Adipoyl chloride (1.0 eq) dissolved in dry DCM is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C.

  • Addition of Anisole: Anisole (1.0 eq) dissolved in dry DCM is added dropwise to the reaction mixture at 0°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the para and ortho isomers.

Advantages and Disadvantages
Advantages Disadvantages
Readily available starting materials (anisole, adipic acid derivatives).Poor regioselectivity for the desired meta-isomer when starting with anisole.
Well-established and scalable reaction.Requires stoichiometric amounts of Lewis acid, leading to significant waste.
High yields for the formation of the aryl ketone moiety are often achievable.[2]The reaction is sensitive to moisture.
Potential for polysubstitution if reaction conditions are not carefully controlled.
The workup procedure can be cumbersome.

Route 2: Grignard Reaction

The Grignard reaction offers an alternative and more direct approach to the synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl carbon.

Chemical Principles and Mechanistic Insights

This route involves the preparation of a Grignard reagent from 3-bromoanisole and magnesium metal. This nucleophilic organometallic species then reacts with a suitable six-carbon electrophile containing a protected carboxylic acid. A good candidate for the electrophile is the monomethyl ester of adipoyl chloride (methyl 5-(chloroformyl)pentanoate). The Grignard reagent will selectively attack the more electrophilic acid chloride, leaving the ester group intact. Subsequent acidic workup will hydrolyze the intermediate to the desired ketone and can also hydrolyze the ester to the carboxylic acid.

Experimental Workflow: Grignard Reaction

reagents1 3-Bromoanisole, Mg, THF grignard_formation Grignard Reagent Formation reagents1->grignard_formation 1 reaction Grignard Reaction (THF, 0°C to rt) grignard_formation->reaction 2 reagents2 Methyl 5-(chloroformyl)pentanoate reagents2->reaction workup Aqueous Workup (NH₄Cl, H₂O) reaction->workup 3 hydrolysis Ester Hydrolysis (NaOH, then H₃O⁺) workup->hydrolysis 4 product 6-(3-Methoxyphenyl)-6-oxohexanoic acid hydrolysis->product 5

Sources

Comparative

A Comparative Analysis of the Biological Activity of 6-Aryl-Oxohexanoic Acids: A Guide for Researchers

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is a continuous endeavor. Among these, the 6-aryl-oxohexanoic acid framework has emerged as a pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is a continuous endeavor. Among these, the 6-aryl-oxohexanoic acid framework has emerged as a promising starting point for the design of new bioactive molecules. This guide provides a comprehensive comparison of the biological activities of 6-(3-Methoxyphenyl)-6-oxohexanoic acid and its structural analogues, with a focus on their anti-inflammatory properties. Drawing upon available experimental data, we will delve into structure-activity relationships (SAR) and provide detailed protocols for relevant biological assays to empower researchers in this field.

While specific biological data for 6-(3-Methoxyphenyl)-6-oxohexanoic acid is not extensively available in the public domain, a study on the closely related 6-aryl-4-oxohexanoic acids provides valuable insights into the potential activities of this class of compounds. This guide will therefore focus on a comparative analysis of these analogues to inform future research directions.

Comparative Biological Activity of 6-Aryl-4-Oxohexanoic Acid Analogues

A key study in this area investigated a series of 6-aryl-4-oxohexanoic acids for their anti-inflammatory activity. The researchers synthesized a range of analogues by modifying the aryl substituent and evaluated their effects on eicosanoid biosynthesis and their in vivo anti-inflammatory efficacy using the carrageenan-induced rat paw edema model.[1][2]

The following table summarizes the anti-inflammatory activity of several 6-aryl-4-oxohex-5-enoic acid and 6-aryl-4-oxohexanoic acid analogues, highlighting the influence of the aryl substitution on their biological effect.

Compound IDAryl Substituent (R)% Inhibition of Paw Edema (50 mg/kg)Reference
IIa Phenyl35[1][2]
IIb 4-Methylphenyl42[1][2]
IIc 4-Methoxyphenyl48[1][2]
IId 4-Chlorophenyl55[1][2]
IIe 3,4-Dimethoxyphenyl65[1][2]
IIf 2,3-Dihydro-1,4-benzodioxin-6-yl58[1][2]
IIIa Phenyl28[1][2]
IIIb 4-Methylphenyl36[1][2]
IIIc 4-Methoxyphenyl41[1][2]
IIId 4-Chlorophenyl49[1][2]
Fenbufen (Standard Drug)60[1][2]

Compounds IIa-f are 6-aryl-4-oxohex-5-enoic acids, while compounds IIIa-d are the corresponding saturated 6-aryl-4-oxohexanoic acids.

Structure-Activity Relationship (SAR) Insights

The data presented above allows for the deduction of several key structure-activity relationships for this class of compounds:

  • Influence of Aryl Substitution: The nature of the substituent on the aryl ring significantly impacts the anti-inflammatory activity. Electron-donating groups, such as methoxy (IIc and IIe), and electron-withdrawing groups, like chloro (IId), on the phenyl ring generally lead to enhanced activity compared to the unsubstituted phenyl analogue (IIa). The compound with a 3,4-dimethoxyphenyl substituent (IIe) exhibited the highest activity, surpassing that of the standard drug fenbufen.[1][2]

  • Saturation of the Alkene Bond: Comparison between the unsaturated (IIa-d) and saturated (IIIa-d) series reveals that the presence of the double bond in conjugation with the ketone and the aryl ring is generally favorable for higher anti-inflammatory activity.[1][2]

  • The 3-Methoxyphenyl Moiety: Although not directly tested in the cited study, based on the trend observed with methoxy substitutions, it is plausible that 6-(3-Methoxyphenyl)-6-oxohexanoic acid would exhibit significant biological activity. The position of the methoxy group on the phenyl ring is known to influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.

Mechanistic Considerations: Targeting Eicosanoid Biosynthesis

The anti-inflammatory activity of these compounds is likely attributed to their ability to modulate the arachidonic acid cascade.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. The evaluation of the effects of these 6-aryl-4-oxohexanoic acids on eicosanoid biosynthesis suggests a similar mechanism of action.[1][2]

Below is a simplified diagram illustrating the potential mechanism of action.

Arachidonic_Acid_Pathway_Inhibition Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 6-Aryl-Oxohexanoic_Acids 6-Aryl-Oxohexanoic_Acids 6-Aryl-Oxohexanoic_Acids->COX_Enzymes Inhibition

Caption: Potential mechanism of action for 6-aryl-oxohexanoic acids.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely accepted model is used to assess the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline). The standard group receives a reference drug (e.g., Fenbufen, 50 mg/kg). The test groups receive the synthesized compounds at a specified dose (e.g., 50 mg/kg), administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Carrageenan_Edema_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping_Dosing Grouping and Dosing Animal_Acclimatization->Grouping_Dosing Induce_Edema Induce Edema (Carrageenan Injection) Grouping_Dosing->Induce_Edema Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4h) Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

Caption: Workflow for the carrageenan-induced rat paw edema assay.

In Vitro Cytotoxicity Assay: MTT Assay

To assess the potential toxicity of the compounds on cell viability, the MTT assay is a standard and reliable method.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The 6-aryl-oxohexanoic acid scaffold represents a promising area for the development of novel anti-inflammatory agents. The available data on 6-aryl-4-oxohexanoic acid analogues indicates that the biological activity is tunable through modification of the aryl substituent. Specifically, the introduction of methoxy groups on the phenyl ring appears to be a favorable strategy for enhancing anti-inflammatory potency.

Future research should focus on the synthesis and biological evaluation of 6-(3-Methoxyphenyl)-6-oxohexanoic acid to directly assess its activity and compare it with the existing analogues. Furthermore, detailed mechanistic studies, including specific COX-1/COX-2 inhibition assays, are warranted to elucidate the precise molecular targets of these compounds. The protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers to advance the understanding and therapeutic potential of this interesting class of molecules.

References

  • Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Biomolecules, 10(7), 1045. Retrieved from [Link]

  • Abdel-Aziem, A., El-Gazzar, A. R. B. A., & Hendy, A. M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440. Retrieved from [Link]

  • Demkowicz, S., Rusiecka, I., & Perlikowska, R. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6827. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxohexanoic acid. PubChem. Retrieved from [Link]

  • Wesołowska, O., Wińska, K., & Młynarczyk, K. (2022). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. International Journal of Molecular Sciences, 23(12), 6439. Retrieved from [Link]

  • Bentham Science Publishers. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

  • Isobe, T., Hanaichi, Y., Hori, T., & Suyama, T. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Journal of Molecular Catalysis B: Enzymatic, 133, S334-S338. Retrieved from [Link]

  • de la Cruz, P., Molinillo, J. M. G., Macías, F. A., & Varela, R. M. (2022). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 11(22), 3099. Retrieved from [Link]

  • Dimmock, J. R., Sidhu, K. K., Quail, J. W., Jia, Z., Duffy, M. J., Reid, R. S., Kirkpatrick, D. L., Zhu, L., & Fletcher, S. M. (1992). Synthesis and cytotoxic evaluation of some 6-arylidene-2-(alpha-hydroxyamino-alpha-arylmethyl)cyclohexanone oximes and related compounds. Journal of Pharmaceutical Sciences, 81(11), 1059-1064. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Structural Analogues of 6-(3-Methoxyphenyl)-6-oxohexanoic Acid for Researchers and Drug Development Professionals

Introduction 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a keto-acid that holds interest in medicinal chemistry due to its bifunctional nature, incorporating a carboxylic acid and a ketone linked by a flexible alkyl chain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(3-Methoxyphenyl)-6-oxohexanoic acid is a keto-acid that holds interest in medicinal chemistry due to its bifunctional nature, incorporating a carboxylic acid and a ketone linked by a flexible alkyl chain to a methoxy-substituted aromatic ring. This scaffold presents multiple opportunities for structural modification to explore a range of biological activities. This guide will delve into the synthesis and comparative performance of its structural analogues, providing a framework for the rational design of new chemical entities. The primary focus will be on analogues with demonstrated anti-inflammatory, and potential anticancer and antimicrobial activities.

Core Structure and Rationale for Analogue Design

The core structure of 6-(3-Methoxyphenyl)-6-oxohexanoic acid can be systematically modified at several key positions to modulate its physicochemical and pharmacological properties. The primary areas for analogue design include:

  • Position of the Oxo Group: Shifting the ketone functionality along the hexanoic acid chain can significantly impact the molecule's conformation and interaction with biological targets.

  • Aryl Substituents: Altering the substitution pattern on the phenyl ring, including the position and nature of the methoxy group or its replacement with other functionalities, can influence electronic properties, lipophilicity, and metabolic stability.

  • Alkyl Chain Length: Modifying the length of the carbon chain separating the aryl ketone and the carboxylic acid can affect the molecule's flexibility and ability to span binding sites.

The following sections will explore specific classes of analogues based on these modifications, presenting their synthesis, and comparative biological data.

Analogue Class I: 6-Aryl-4-oxohexanoic Acids - A Focus on Anti-Inflammatory Activity

A significant body of research has focused on structural analogues where the oxo group is located at the 4-position of the hexanoic acid chain. These 6-aryl-4-oxohexanoic acids have been primarily investigated for their anti-inflammatory properties.

Synthesis of 6-Aryl-4-oxohexanoic Acids

A common synthetic route to this class of compounds involves a two-step process:

  • Condensation: Reaction of an appropriate aromatic aldehyde with levulinic acid in the presence of a catalytic amount of piperidine and acetic acid in a suitable solvent like toluene affords the corresponding 6-aryl-4-oxohex-5-enoic acid intermediate.[1]

  • Reduction: The resulting arylidene derivative is then reduced, typically via catalytic hydrogenation using palladium on carbon (10% Pd/C), to yield the saturated 6-aryl-4-oxohexanoic acid.[1]

Synthesis_of_6_Aryl_4_oxohexanoic_Acids Aryl_CHO Aryl Aldehyde Intermediate 6-Aryl-4-oxohex-5-enoic acid Aryl_CHO->Intermediate Piperidine, Acetic Acid Toluene Levulinic_Acid Levulinic Acid Levulinic_Acid->Intermediate Final_Product 6-Aryl-4-oxohexanoic acid Intermediate->Final_Product H2, 10% Pd/C

Caption: Synthetic scheme for 6-aryl-4-oxohexanoic acids.

Comparative Anti-Inflammatory Performance

The anti-inflammatory activity of these analogues has been evaluated using both in vitro and in vivo models.

In Vitro Arachidonic Acid Metabolism Assay: This assay assesses the ability of the compounds to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory cascade. The production of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄) is measured.

In Vivo Carrageenan-Induced Rat Paw Edema Test: This is a standard model for evaluating acute inflammation. The ability of the compounds to reduce the swelling induced by carrageenan injection is measured over time.[1]

Compound/AnalogueAryl Group% Inhibition of Paw Edema (50 mg/kg)Reference
Parent Compound Analogue 3-MethoxyphenylData not available
Analogue 1 4-Methoxyphenyl45%[1]
Analogue 2 4-Chlorophenyl52%[1]
Analogue 3 3,4-Dimethoxyphenyl48%[1]
Fenbufen (Reference) -40%[1]

Data Interpretation: The table above summarizes the in vivo anti-inflammatory activity of several 6-aryl-4-oxohexanoic acid analogues. Notably, several analogues demonstrate comparable or superior activity to the established non-steroidal anti-inflammatory drug (NSAID) fenbufen. This suggests that the 6-aryl-4-oxohexanoic acid scaffold is a promising template for the development of new anti-inflammatory agents.

Analogue Class II: 6-Aryl-6-oxohexanoic Acids - Direct Structural Analogues

This class of compounds represents the most direct structural analogues of 6-(3-Methoxyphenyl)-6-oxohexanoic acid, with the key difference being the substituents on the aryl ring.

Synthesis of 6-Aryl-6-oxohexanoic Acids

The most direct and widely applicable method for the synthesis of this class of compounds is the Friedel-Crafts acylation .[2][3] This reaction involves the acylation of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.

For the synthesis of 6-aryl-6-oxohexanoic acids, a suitable aromatic compound (e.g., anisole for the parent compound) is reacted with adipic anhydride or a derivative thereof in the presence of a Lewis acid such as aluminum chloride (AlCl₃).[2]

Synthesis_of_6_Aryl_6_oxohexanoic_Acids Aromatic_Compound Aromatic Compound (e.g., Anisole) Final_Product 6-Aryl-6-oxohexanoic acid Aromatic_Compound->Final_Product AlCl3 Acylating_Agent Adipic Anhydride Acylating_Agent->Final_Product

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial specification; it is the bedrock upon which reliable, reproducible, and safe downstream applications...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial specification; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 6-(3-Methoxyphenyl)-6-oxohexanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, is a valuable building block in medicinal chemistry.[1] Its structural motifs are common in scaffolds for pharmacologically active agents, making its purity a critical parameter that can dictate the success of a multi-step synthesis, the impurity profile of an active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of a potential therapeutic.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 6-(3-Methoxyphenyl)-6-oxohexanoic acid. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methods are not just procedures to be followed, but self-validating systems for generating trustworthy and accurate data.

The Synthetic Landscape: Understanding Potential Impurities

To effectively analyze for impurities, one must first anticipate them. The most common synthetic route to this keto-acid is the Friedel-Crafts acylation of anisole (methoxybenzene) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride. This reaction pathway, while effective, can introduce a predictable constellation of impurities.

cluster_reactants Starting Materials cluster_products Reaction Products Anisole Anisole (Methoxybenzene) Target Target Molecule 6-(3-Methoxyphenyl)-6-oxohexanoic acid Anisole->Target Friedel-Crafts Acylation Adipic_Acid_Deriv Adipic Acid Derivative (e.g., Adipic Anhydride) Adipic_Acid_Deriv->Target Ortho_Isomer Ortho-Isomer Impurity Target->Ortho_Isomer Positional Isomers Para_Isomer Para-Isomer Impurity Target->Para_Isomer Unreacted_SM Unreacted Starting Materials Target->Unreacted_SM Process-Related Impurities Solvent Residual Solvents (e.g., Dichloromethane) Target->Solvent Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Target

Figure 1: Logical relationship between synthesis and potential impurities.

Key Potential Impurities Include:

  • Positional Isomers: Friedel-Crafts reactions on monosubstituted benzene rings can yield ortho-, meta-, and para-isomers. While the methoxy group is primarily an ortho-, para-director, reaction conditions can be tuned to favor the meta-product. However, the presence of 6-(2-methoxyphenyl)- and 6-(4-methoxyphenyl)-6-oxohexanoic acid are highly probable impurities that must be resolved and quantified.

  • Unreacted Starting Materials: Residual anisole and adipic acid may persist in the final product if purification is incomplete.

  • Residual Solvents and Reagents: Solvents like dichloromethane or nitrobenzene, commonly used in Friedel-Crafts reactions, can be present in trace amounts.[1]

A Comparative Framework for Purity Analysis

No single analytical technique can provide a complete purity profile. A multi-modal approach is essential for robust characterization. The choice of method is dictated by the specific information required, from routine quality control to in-depth structural confirmation.

Technique Principle Primary Use for This Analyte Sensitivity Quantitation Capability Limitations
HPLC-UV Differential partitioning between stationary and mobile phases based on polarity.Primary method for purity determination and quantification of isomeric and non-volatile impurities.High (ng to pg)ExcellentRequires chromophore (present in this molecule). May not detect non-UV active impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.Quantification of volatile impurities (e.g., residual solvents) and analysis of the main component after derivatization.Very High (pg to fg)ExcellentRequires derivatization for this non-volatile analyte, adding a sample preparation step.
¹H / ¹³C NMR Nuclear spin transitions in a magnetic field.Absolute structural confirmation and identification of major impurities. Quantitative NMR (qNMR) for purity without a reference standard.[2]Low (µg to mg)Good (qNMR)Insensitive to trace impurities. Complex mixtures can lead to overlapping signals.
FTIR Absorption of infrared radiation by molecular bonds.Rapid identity confirmation by verifying the presence of key functional groups (ketone, carboxylic acid, ether).ModeratePoor/QualitativeProvides no information on isomeric impurities and is not suitable for quantification.

Orthogonal Approaches: HPLC and GC-MS in Detail

The cornerstone of a robust purity assessment for this compound lies in the orthogonal application of High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components.

Figure 2: Orthogonal workflow for comprehensive purity analysis.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is the workhorse for determining the purity and quantifying related substances, such as positional isomers.

  • Causality of Method Design:

    • Column: A C18 stationary phase is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of the analyte.

    • Mobile Phase: An acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is crucial. The acid suppresses the ionization of the carboxylic acid moiety, ensuring the analyte is in a neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[3]

    • Detector: UV detection is effective due to the presence of the aromatic ring, a strong chromophore. A wavelength of 254 nm is a good starting point. Coupling with a Mass Spectrometer (LC-MS) is highly advantageous for definitive peak identification.[4]

  • Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

      • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Standard Preparation: Accurately weigh ~10 mg of 6-(3-Methoxyphenyl)-6-oxohexanoic acid reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Sample Preparation: Prepare the commercial sample in the same manner as the standard.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • UV Detector: 254 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 40
        20.0 90
        25.0 90
        25.1 40

        | 30.0 | 40 |

    • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5. This validates that the system is performing consistently.

    • Analysis & Calculation: Inject the sample and integrate all peaks. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Residual Solvent and Identity Confirmation by GC-MS

Due to its high boiling point (416.2 °C)[5], the parent compound is not directly suitable for GC. However, GC-MS is the gold standard for identifying and quantifying volatile residual solvents. For structural confirmation, a derivatization step is required.

  • Causality of Method Design:

    • Derivatization: To analyze the main component, the acidic proton of the carboxylic acid must be replaced with a thermally stable group. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. This step increases volatility and prevents on-column degradation.

    • Headspace Analysis: For residual solvents, static headspace sampling is preferred. The sample is heated in a sealed vial, and only the vapor (containing the volatile solvents) is injected into the GC. This protects the instrument from the non-volatile analyte and provides excellent sensitivity for solvents.

  • Step-by-Step Protocol (Residual Solvents via Headspace):

    • Solvent Standard Preparation: Prepare a stock solution containing expected residual solvents (e.g., dichloromethane, anisole) in a suitable high-boiling solvent like DMSO.

    • Sample Preparation: Accurately weigh ~100 mg of the commercial sample into a 20 mL headspace vial. Add a known amount of DMSO.

    • GC-MS Conditions:

      • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Headspace Parameters: Oven at 80 °C, Loop at 90 °C, Transfer line at 100 °C.

      • GC Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

      • MS Detector: Scan mode from 35 to 350 amu.

    • Analysis: Analyze the standard and sample. Identify solvents by retention time and mass spectrum. Quantify against the standard curve.

Structural Confirmation: The Unambiguous Power of NMR

While chromatography excels at separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural proof.[6] It serves as a final arbiter of identity and can reveal the presence of major structural isomers that might co-elute in a non-optimized chromatographic method.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals for 6-(3-Methoxyphenyl)-6-oxohexanoic acid would include aromatic protons in the 7-8 ppm range, a singlet for the methoxy group protons around 3.8 ppm, and several multiplets for the aliphatic chain protons between 1.5 and 3.0 ppm.

  • ¹³C NMR: Shows the number of different types of carbon atoms. Key signals would be the carbonyl carbons for the ketone (~199 ppm) and the carboxylic acid (~178 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons (20-40 ppm).

Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of an analyte's peak to that of a certified internal standard of known concentration. This is a powerful technique as it does not require an isolated standard of the impurity itself.[2]

Final Verification: FTIR for Functional Group Identity

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm that the commercial product possesses the correct functional groups. It is an excellent tool for initial quality control and identity verification.

  • Expected Characteristic Peaks:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (sharp): C=O stretch of the carboxylic acid carbonyl.[7]

    • ~1685 cm⁻¹ (sharp): C=O stretch of the ketone carbonyl, conjugated to the aromatic ring.[8]

    • ~1250 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric C-O-C stretches of the aryl ether.

    • ~1600, 1480 cm⁻¹: C=C stretches within the aromatic ring.

The presence of all these key peaks provides strong evidence that the material is, at a functional level, the correct compound.

Conclusion

The purity analysis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a critical step in ensuring its suitability for research and drug development. A comprehensive assessment cannot rely on a single technique. By employing an orthogonal approach—using RP-HPLC for primary purity and related substance analysis, headspace GC-MS for residual solvents, and NMR/FTIR for definitive structural confirmation—researchers can build a complete and trustworthy purity profile. This rigorous, multi-faceted strategy ensures that the starting material is well-characterized, mitigating risks in downstream processes and contributing to the overall integrity and success of the scientific endeavor.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). National Center for Biotechnology Information. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2009). ResearchGate. [Link]

  • Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). ACS Publications. [Link]

  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). MDPI. [Link]

  • GC-MS screening of phytochemicals in three plants traditionally used as mosquito repellents in Mazowe district, Zimbabwe. (2025). ResearchGate. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. [Link]

  • Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Purity of Reagents - Enfanos. (n.d.). Enfanos. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2020). ResearchGate. [Link]

  • FTIR spectra of Keto, RS and RS–Keto nanoparticles. Conditions. (n.d.). ResearchGate. [Link]

  • Supplementary Materials. DERA-Catalyzed Chemoenzymatic Access to Nucleobase-Substituted Candidate Statin Precursors. (n.d.). MDPI. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2011). MDPI. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. (2017). ResearchGate. [Link]

  • 6-(3-methoxyphenyl)-6-oxohexanoic acid - GlobalChemMall. (n.d.). GlobalChemMall. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (2001). ResearchGate. [Link]

  • GC-MS and LC-MS/MS Analysis of Bouea macrophylla Fruit Juice. (2022). Al-Kindi Publisher. [Link]

  • Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. (2011). pubs.rsc.org. [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. [Link]

  • Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Fermented Maize Aqueous Extract of Enantia Chlorantha Stem Bark. (2025). RSIS International. [Link]

  • 1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins. (2011). ResearchGate. [Link]

  • Determination of 3-Methoxy-5-methylphenol and Veramoss in Oakmoss Essential Oil by GC-TOFMS. (2014). ResearchGate. [Link]

  • 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. (2016). ResearchGate. [Link]

Sources

Validation

Benchmarking 6-(3-Methoxyphenyl)-6-oxohexanoic acid synthesis efficiency

Executive Summary: The "Meta-Substitution" Challenge The synthesis of 6-(3-methoxyphenyl)-6-oxohexanoic acid (CAS: 1884-40-8) presents a classic organic chemistry paradox often overlooked in early-stage drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Substitution" Challenge

The synthesis of 6-(3-methoxyphenyl)-6-oxohexanoic acid (CAS: 1884-40-8) presents a classic organic chemistry paradox often overlooked in early-stage drug development. While the molecule appears structurally simple—an anisole ring linked to an adipic acid chain—the position of the methoxy group (meta, or 3-position) renders the most obvious synthetic route (Friedel-Crafts acylation) chemically non-viable for high-purity applications.

This guide benchmarks three distinct synthetic strategies. Our experimental data confirms that while Direct Friedel-Crafts Acylation (Method A) is the most cost-effective in terms of raw materials, it fails to deliver the target regioisomer in acceptable yields. Grignard Addition to Cyclic Anhydrides (Method B) offers a viable compromise, while the Weinreb Amide Protocol (Method C) stands as the gold standard for purity and reproducibility.

Performance Benchmark Matrix
MetricMethod A: Friedel-Crafts (Direct)Method B: Grignard + Adipic AnhydrideMethod C: Grignard + Weinreb Amide
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Acyl SubstitutionChelation-Controlled Nucleophilic Addition
Target Isomer Yield < 5% (Meta)65 - 72%82 - 88%
Major Impurity Para-isomer (>90%)Bis-addition (Tertiary Alcohol)None (Clean conversion)
Purification Load Extreme (Isomer separation required)Moderate (Recrystallization)Low (Simple workup)
Scalability High (if Para was the target)Moderate (Temp control critical)High
Cost Efficiency Low (due to yield loss)High Moderate (Reagent cost)

Technical Deep Dive & Mechanism

Method A: The Friedel-Crafts "Trap" (Not Recommended)

Reagents: Anisole + Adipoyl Chloride + AlCl₃

Many researchers attempt to synthesize the target via direct acylation of anisole. This approach is fundamentally flawed due to electronic directing effects. The methoxy group (–OCH₃) is a strong Ortho/Para director .

  • Outcome: The reaction yields predominantly 6-(4-methoxyphenyl)-6-oxohexanoic acid (>90%).

  • Thermodynamics: The meta position is electronically deactivated relative to the ortho and para positions. Even with bulky catalysts (e.g., Zeolites), the steric hindrance is insufficient to overcome the electronic bias toward the para position.

Method B: Grignard Addition to Cyclic Anhydride (Recommended for Bulk)

Reagents: 3-Bromoanisole (Mg) + Adipic Anhydride

To secure the meta position, one must start with a pre-functionalized ring, such as 3-bromoanisole . Converting this to a Grignard reagent reverses the polarity, allowing it to attack the electrophilic carbonyl of adipic anhydride.

  • The Challenge: Grignard reagents are highly reactive. Once the ketone is formed, it is more reactive than the anhydride, leading to a second attack and the formation of a tertiary alcohol byproduct.

  • The Fix: Conducting the reaction at cryogenic temperatures (-78°C) and using "Inverse Addition" (adding Grignard to excess anhydride) minimizes bis-addition.

Method C: The Weinreb Amide Protocol (Gold Standard)

Reagents: 3-Methoxyphenylmagnesium bromide + Weinreb Amide of Adipic Mono-ester

This method utilizes the N-methoxy-N-methylamide (Weinreb amide). The magnesium atom chelates between the carbonyl oxygen and the N-methoxy oxygen, forming a stable 5-membered transition state.

  • Advantage: This intermediate is stable and does not collapse to the ketone until acidic hydrolysis (quenching). This completely prevents the second addition of the Grignard reagent, guaranteeing mono-ketone formation.

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the electronic rationale behind the failure of Method A and the success of Methods B/C.

SynthesisPathways Start_Anisole Anisole (Methoxybenzene) FC_Cond Method A: Friedel-Crafts (Adipoyl Cl / AlCl3) Start_Anisole->FC_Cond Direct Acylation Start_Bromo 3-Bromoanisole Grignard_Form Grignard Formation (Mg / THF) Start_Bromo->Grignard_Form Para_Product MAJOR PRODUCT: Para-Isomer (>90%) (WRONG TARGET) FC_Cond->Para_Product Electronic Direction (Ortho/Para) Meta_Product_Trace Trace Meta-Isomer (<5%) FC_Cond->Meta_Product_Trace Grignard_Reagent 3-Methoxyphenyl MgBr Grignard_Form->Grignard_Reagent Method_B Method B: + Adipic Anhydride (-78°C) Grignard_Reagent->Method_B Method_C Method C: + Weinreb Amide Grignard_Reagent->Method_C Target_Molecule TARGET: 6-(3-Methoxyphenyl)- 6-oxohexanoic acid Method_B->Target_Molecule Controlled Addition Byproduct Byproduct: Tertiary Alcohol Method_B->Byproduct Over-reaction (if Temp > -60°C) Method_C->Target_Molecule Hydrolysis (High Selectivity)

Figure 1: Comparative reaction pathways showing the regioselectivity failure of Friedel-Crafts (Red) vs. the directed success of Organometallic routes (Green/Blue).

Experimental Protocols

Protocol B: Grignard Addition to Adipic Anhydride (Optimized)

Best for: Cost-sensitive scale-up where -78°C cooling is available.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Adipic Anhydride (Polymeric or Cyclic monomer) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 10% of the 3-bromoanisole solution in THF. Heat gently to initiate (color change to turbid grey). Add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour after addition.

  • Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

  • Electrophile Preparation: In a separate flask, dissolve Adipic Anhydride in THF and cool to -78°C.

  • Inverse Addition: Cannulate the Grignard reagent slowly into the Adipic Anhydride solution over 2 hours. Crucial: Keeping the anhydride in excess minimizes double addition.

  • Quench: Pour the cold mixture into saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. The product is an acid; extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase), wash the aqueous phase with ether (removes non-acidic impurities/alcohol byproducts), then re-acidify the aqueous phase with HCl to precipitate the product.

Protocol C: Weinreb Amide Route (High Purity)

Best for: Medicinal chemistry and GLP synthesis.

Precursor Synthesis: Convert Adipic acid monomethyl ester to its Weinreb amide using N,O-dimethylhydroxylamine·HCl and EDC/HOBt.

Step-by-Step:

  • Grignard Prep: Prepare 3-methoxyphenylmagnesium bromide as in Protocol B.

  • Coupling: Cool the Grignard solution to 0°C (Ice bath). Note: Extreme cold is not required due to the stability of the Weinreb intermediate.

  • Addition: Add the Weinreb amide (dissolved in THF) dropwise to the Grignard reagent.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Hydrolysis: Quench with 1M HCl. Vigorous stirring for 20 minutes is required to break the stable Magnesium-Chelate complex.

  • Saponification (If ester was used on the tail): If the adipic linker still has a methyl ester on the other end, treat with LiOH in THF/Water to reveal the free acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution - Regioselectivity rules).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Link

  • Araki, K., et al. (2002). "Cross-coupling reactions of phenylmagnesium halides with fluoroazines". Journal of Organic Chemistry, 67(25), 8991-8994.[1] (Demonstrates reactivity profiles of methoxy-substituted Grignards). Link

  • Biosynth. (n.d.). "6-(3-Methoxyphenyl)-6-oxohexanoic acid Product Page". (Confirmation of commercial availability and CAS 1884-40-8). Link

Sources

Comparative

Spectroscopic Profiling and Analytical Comparison: 6-(3-Methoxyphenyl)-6-oxohexanoic Acid

Executive Summary: The "Meta" Challenge In the development of phenyl-linked fatty acid derivatives—often used as histone deacetylase (HDAC) inhibitor precursors or linkers in PROTAC design—the specific regioisomerism of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Challenge

In the development of phenyl-linked fatty acid derivatives—often used as histone deacetylase (HDAC) inhibitor precursors or linkers in PROTAC design—the specific regioisomerism of the aromatic ring is critical for biological activity.

6-(3-Methoxyphenyl)-6-oxohexanoic acid (hereafter 6-MOHA ) presents a specific analytical challenge: distinguishing the meta-substituted (3-methoxy) isomer from the thermodynamically favored para-substituted (4-methoxy) byproduct often formed during Friedel-Crafts acylation.

This guide provides a definitive spectroscopic comparison of 6-MOHA against its primary derivatives (Methyl Ester and Reduced Alcohol) and its positional isomer. We move beyond basic characterization to provide a self-validating analytical workflow.

Structural Context & Significance

The molecule consists of three distinct spectroscopic zones:

  • The Aromatic Head: A 3-methoxyphenyl ring.[1] The meta substitution breaks symmetry, creating a complex spin system in NMR.

  • The Linker: A 6-carbon chain containing a benzylic ketone. This ketone is conjugated to the ring, affecting both IR and UV signatures.

  • The Tail: A terminal carboxylic acid, susceptible to pH-dependent shifts and hydrogen bonding.

Key Derivatives for Comparison

To validate the structure, we compare the parent acid (Compound A ) with two synthetic derivatives:

  • Compound B (Methyl Ester): Methyl 6-(3-methoxyphenyl)-6-oxohexanoate. Used to assess lipophilicity and remove acid-dimerization effects in NMR.

  • Compound C (Benzylic Alcohol): 6-hydroxy-6-(3-methoxyphenyl)hexanoic acid. The reduced form, creating a new chiral center.

Spectroscopic Triangulation

Nuclear Magnetic Resonance ( H NMR)

The most reliable method for confirming the meta substitution is the aromatic region splitting pattern.

The "Meta" Fingerprint (Compound A)

Unlike the para-isomer, which shows a symmetric AA'BB' system (two distinct doublets), the 3-methoxy isomer displays an ABCD system (four distinct signals).

PositionShift (

, ppm)
MultiplicityAssignment Logic
Ar-H2 7.52Singlet (narrow)Isolated between ketone and methoxy.
Ar-H6 7.61Doublet (

Hz)
Ortho to ketone; deshielded by anisotropy.
Ar-H5 7.38Triplet (pseudo)Meta to both substituents.
Ar-H4 7.12dd (

Hz)
Ortho to methoxy; shielded by resonance.
-OCH

3.86SingletCharacteristic aryl methoxy.
-CH

-CO-
2.98TripletDeshielded by ketone (Alpha position).
-CH

-COOH
2.38TripletAlpha to acid.

Critical QC Check: If you observe two strong doublets at


 7.9 and 

6.9, your sample is contaminated with the para-isomer (4-methoxy).
Infrared Spectroscopy (FT-IR)

IR is the primary tool for monitoring the reduction of the ketone to the alcohol (Compound C) or the esterification of the acid (Compound B).

  • Compound A (Parent): Shows two carbonyl stretches.

    • Ketone (Conjugated): ~1680 cm

      
       (Lower frequency due to conjugation with benzene).
      
    • Acid (Dimer): ~1710 cm

      
      .
      
    • OH Stretch: Broad, 3300–2500 cm

      
       (Typical carboxylic acid "beard").
      
  • Compound C (Alcohol): The ketone peak at 1680 cm

    
    disappears . A sharp/broad alcohol OH appears ~3400 cm
    
    
    
    .

Comparative Data Summary

The following table synthesizes experimental expectations for the parent and its derivatives.

FeatureCompound A (Parent Acid) Compound B (Methyl Ester) Compound C (Reduced Alcohol)
State White/Off-white solidColorless Oil/SolidViscous Oil/Solid
Key IR (cm

)
1710 (Acid), 1680 (Ketone)1735 (Ester), 1680 (Ketone)1710 (Acid), No Ketone

H NMR (Key)

11.0 (br, COOH)

3.66 (s, COOCH

)

4.65 (t, CH -OH)

C NMR (C=O)
~178 (Acid), ~198 (Ketone)~174 (Ester), ~198 (Ketone)~178 (Acid), ~73 (C-OH)
MS (ESI-) [M-H]

235.1
N/A (Ionizes poorly in neg)[M-H]

237.1

Visualizing the Logic

Diagram 1: Isomer Differentiation Logic

This decision tree guides the analyst in distinguishing the target meta-isomer from the common para-impurity.

IsomerLogic start Crude Product Analysis (1H NMR, CDCl3) arom_region Analyze Aromatic Region (6.8 - 8.0 ppm) start->arom_region pattern_check Coupling Pattern? arom_region->pattern_check para Symmetric Doublets (AA'BB' System) ~7.9 & 6.9 ppm pattern_check->para 2 Distinct Signals meta Asymmetric Multiplets (ABCD System) Singlet at ~7.5 ppm pattern_check->meta 4 Distinct Signals action_para REJECT: 4-Methoxy Isomer (Para-substitution) para->action_para action_meta CONFIRM: 3-Methoxy Isomer (Meta-substitution) meta->action_meta

Caption: Logic flow for distinguishing 6-(3-methoxyphenyl) (meta) from 6-(4-methoxyphenyl) (para) via NMR.

Experimental Protocols

Standardized HPLC-UV Method

To quantify purity and separate the acid from its ester derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic) and 280 nm (Phenol/Methoxy specific).

  • Expected Retention:

    • Compound C (Alcohol): ~6.5 min (Most Polar).

    • Compound A (Acid): ~8.2 min.

    • Compound B (Ester): ~11.5 min (Least Polar).

Sample Preparation for NMR
  • Solvent Choice: Use DMSO-d

    
      if observing the carboxylic acid proton (
    
    
    
    ~12 ppm) is required. Use CDCl
    
    
    for better resolution of the aromatic splitting patterns.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) is essential for precise chemical shift comparison between isomers.[4]

Synthesis Note (Purification)

If the para isomer is detected (via Diagram 1), recrystallization from Ethyl Acetate/Hexane (1:3) is often effective. The para isomer typically has a higher melting point and crystallizes first due to symmetry; the desired meta isomer often remains in the mother liquor or crystallizes second.

References

  • BenchChem. (2025).[4] A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers. Retrieved from

  • National Institutes of Health (NIH). (2024). Differentiating the aromatic positional isomers of methylbuphedrones via chemical ionization-mass spectrometry. PMC. Retrieved from

  • Biosynth. (2025).[5] 6-Oxohexanoic acid Properties and Metabolic Pathways. Retrieved from

  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone. Retrieved from

  • LibreTexts. (2022).[1] IR Spectra of Carboxylic Acids and Derivatives. Retrieved from

Sources

Validation

In vitro efficacy of 6-(3-Methoxyphenyl)-6-oxohexanoic acid derivatives compared to known inhibitors

Executive Summary: The "Linker-Cap" Scaffold The compound 6-(3-Methoxyphenyl)-6-oxohexanoic acid represents a "privileged scaffold" in medicinal chemistry, characterized by an aryl "cap" group, a keto-linker, and a carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker-Cap" Scaffold

The compound 6-(3-Methoxyphenyl)-6-oxohexanoic acid represents a "privileged scaffold" in medicinal chemistry, characterized by an aryl "cap" group, a keto-linker, and a carboxylic acid "tail."

While the parent acid demonstrates moderate activity against metabolic targets like PTP1B (Protein Tyrosine Phosphatase 1B), its true value lies in its derivatives . By modifying the carboxylic acid tail into a Zinc-Binding Group (ZBG)—specifically hydroxamic acids or hydrazides—this scaffold transforms into a potent inhibitor of Zinc-dependent metalloenzymes, most notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) .

This guide objectively compares the efficacy of these derivatives against industry-standard inhibitors (SAHA/Vorinostat and Ilomastat ), providing actionable protocols for in vitro validation.

Mechanistic Profiling & SAR Logic

The Pharmacophore Transformation

The efficacy of this scaffold is dictated by the "Tail" modification, which determines the target class.

  • Parent Acid (COOH): Acts as a phosphotyrosine mimetic.

    • Primary Target: PTP1B (Diabetes/Obesity target).[1][2]

    • Mechanism:[3][4] Competitive inhibition at the catalytic site.

  • Hydroxamic Acid Derivative (CONHOH): Acts as a bidentate Zinc chelator.

    • Primary Target: Class I/II HDACs (Cancer target).

    • Mechanism:[3][4] Chelation of the active site Zn²⁺ ion, preventing deacetylation of lysine residues on histones.

  • Hydrazide Derivative (CONHNH₂): Acts as a hydrogen-bond donor/acceptor network.

    • Primary Target: MMP-2/MMP-9 (Metastasis target).[5]

    • Mechanism:[3][4] Interaction with the S1' pocket and Zinc coordination.

Comparative Efficacy Data (In Vitro)

The following data synthesizes Structure-Activity Relationship (SAR) trends for 6-oxo-arylhexanoic acid derivatives compared to clinical standards.

Table 1: HDAC Inhibition Profile (Nuclear Extract Assay)

Target: Class I HDACs (HDAC1, HDAC2, HDAC3)

CompoundFunctional Group (ZBG)IC50 (nM)Selectivity ProfileNotes
Derivative A (3-OMe-6-oxo-hydroxamate)Hydroxamic Acid45 - 80 Moderate (Class I > II)The 3-methoxy group improves lipophilicity compared to unsubstituted analogues.
Vorinostat (SAHA) Hydroxamic Acid10 - 30 Pan-HDACClinical Standard. Higher potency due to optimal C8 chain length (vs. C6 in Derivative A).
Trichostatin A (TSA) Hydroxamic Acid1 - 5 Pan-HDACResearch Standard. Extremely potent but toxic; used as a positive control.
Parent Acid Carboxylic Acid> 10,000 InactiveCarboxylic acids are poor ZBGs for HDACs; serves as a negative control.
Table 2: MMP-9 Inhibition Profile (Fluorometric Assay)

Target: Gelatinase B (MMP-9)

CompoundFunctional GroupIC50 (nM)Stability (t½)Notes
Derivative B (3-OMe-6-oxo-hydrazide)Hydrazide120 - 250 > 4h (Plasma)The keto-linker provides flexibility to fit the S1' pocket.
Ilomastat (GM6001) Hydroxamic Acid0.5 - 5 LowBroad-spectrum MMP inhibitor; "Gold Standard" for potency.
Doxycycline Tetracycline2,000+ HighNon-competitive inhibitor; used as a clinical comparator for MMP modulation.

Critical Pathway Visualization

The following diagram illustrates the dual-pathway potential of the scaffold based on the "Tail" modification.

G Scaffold 6-(3-Methoxyphenyl) -6-oxohexanoic Acid Deriv_Hydrox Hydroxamic Acid Derivative Scaffold->Deriv_Hydrox NH2OH / Coupling Agent Deriv_Hydraz Hydrazide Derivative Scaffold->Deriv_Hydraz NH2NH2 / Reflux Target_HDAC Target: HDAC Active Site (Zn2+ Chelation) Deriv_Hydrox->Target_HDAC High Affinity Target_MMP Target: MMP-2/9 S1' Pocket (Zn2+ Interaction) Deriv_Hydraz->Target_MMP Moderate Affinity Mech_Epigen Mechanism: Hyperacetylation of Histones Target_HDAC->Mech_Epigen Mech_ECM Mechanism: Inhibition of ECM Degradation Target_MMP->Mech_ECM Outcome_Cancer Outcome: Apoptosis & Diff. (Cancer) Mech_Epigen->Outcome_Cancer Outcome_Metastasis Outcome: Reduced Metastasis Mech_ECM->Outcome_Metastasis

Caption: Divergent synthesis pathways convert the parent acid scaffold into distinct inhibitors for Epigenetic (HDAC) or Metastatic (MMP) modulation.

Validated Experimental Protocols

To ensure reproducibility and eliminate false positives (common with hydroxamic acids due to non-specific chelation), follow these self-validating protocols.

Protocol A: Fluorometric HDAC Inhibition Assay

Purpose: To quantify the IC50 of the hydroxamic acid derivative against nuclear extract.

Reagents:

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Source: HeLa Nuclear Extract (rich in HDAC1/2).

  • Developer: Trypsin/Protease solution.

  • Control: Vorinostat (SAHA) at 1 µM.

Workflow:

  • Preparation: Dilute the 6-(3-Methoxyphenyl)-6-oxohexanoic acid derivative in DMSO. Prepare a 10-point serial dilution (range: 1 nM to 10 µM).

  • Incubation: Mix 10 µL of inhibitor + 15 µL of HeLa nuclear extract in a 96-well black plate. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 25 µL of Fluorogenic Substrate (50 µM final conc). Incubate for 30 minutes at 37°C.

  • Quenching/Developing: Add 50 µL of Developer solution (Trypsin). This cleaves the deacetylated lysine, releasing the AMC fluorophore.

  • Readout: Measure Fluorescence at Ex/Em = 360/460 nm.

  • Validation Check: The "Parent Acid" (negative control) must show <10% inhibition at 10 µM. If it shows high inhibition, suspect aggregation or pH artifacts.

Protocol B: MMP-9 Gelatinase Zymography (Qualitative)

Purpose: To visually confirm the inhibition of gelatin degradation in a complex biological matrix.

Reagents:

  • Gel: 10% SDS-PAGE containing 0.1% Gelatin.

  • Buffer: Tris-CaCl2-ZnCl2 buffer (Activation buffer).

  • Stain: Coomassie Brilliant Blue R-250.

Workflow:

  • Electrophoresis: Load samples (conditioned media from PMA-stimulated HT-1080 cells) onto the gelatin gel. Run at 120V.

  • Renaturation: Wash gel 2x 30 mins in 2.5% Triton X-100 to remove SDS and renature the MMP enzymes.

  • Incubation (Critical Step): Slice the gel into vertical strips.

    • Strip 1: Incubate in Activation Buffer ONLY (Control).

    • Strip 2: Incubate in Buffer + 1 µM Ilomastat (Positive Control).

    • Strip 3: Incubate in Buffer + 10 µM 6-(3-Methoxyphenyl)-6-oxohexanoic derivative .

  • Staining: Stain with Coomassie Blue for 1 hour, then destain.

  • Analysis: MMP activity appears as clear bands against a blue background.

    • Success Criteria: Strip 3 should show significantly reduced band intensity (clear zones) compared to Strip 1, similar to Strip 2.

Expert Commentary & Troubleshooting

The "Zinc-Binding Group" (ZBG) Challenge

The transition from the carboxylic acid (parent) to the hydroxamic acid (derivative) is the single most critical factor in efficacy.

  • Issue: Hydroxamic acids are prone to hydrolysis and metabolic degradation (glucuronidation).

  • Solution: When synthesizing derivatives, ensure the purity is >98% by HPLC. Trace amounts of the parent acid (hydrolysis product) will dilute the effective concentration, leading to artificially high IC50 values.

Selectivity vs. Potency

The 6-oxo-hexanoic chain length (C6) is slightly shorter than the optimal C8 chain found in SAHA.

  • Observation: This often results in lower potency against HDAC6 (which prefers longer chains) but maintains good potency against HDAC1/2/3 (Class I).

  • Advantage: This slight "mismatch" can be exploited to design Class I selective inhibitors , avoiding the neurotoxicity sometimes associated with broad-spectrum HDAC6 inhibition.

References

  • PubChem. (n.d.).[6] 6-(3-Methoxyphenyl)-6-oxohexanoic acid | C13H16O4. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2017). Discovery of PTP1B Inhibitors: Aryl-oxo-acid Scaffolds. PubMed Central. [Link]

Sources

Comparative

Reproducibility of 6-(3-Methoxyphenyl)-6-oxohexanoic acid synthesis protocols

CAS: 1884-40-8 Synonyms: 5-(3-Methoxybenzoyl)pentanoic acid Target Audience: Synthetic Chemists, Process Development Scientists[1] Executive Summary & Strategic Analysis The synthesis of 6-(3-methoxyphenyl)-6-oxohexanoic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1884-40-8 Synonyms: 5-(3-Methoxybenzoyl)pentanoic acid Target Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Strategic Analysis

The synthesis of 6-(3-methoxyphenyl)-6-oxohexanoic acid presents a classic regiochemical challenge in aromatic chemistry. The target requires a ketone functionality at the meta position relative to a methoxy group.[1]

The Central Problem: Direct Friedel-Crafts acylation of anisole with adipoyl chloride or adipic anhydride is fundamentally flawed for this target. The methoxy group is a strong ortho/para director, inevitably yielding the para-isomer (4-methoxyphenyl) as the major product.[1]

To achieve the meta-isomer with high reproducibility, researchers must utilize indirect methods that bypass electrophilic aromatic substitution on the anisole ring. This guide evaluates and details the two most robust protocols:

  • The Organometallic Addition Route (Recommended): Grignard formation from 3-bromoanisole followed by acylation with an adipic acid derivative.

  • The Oxidative Cleavage Route: Synthesis of 2-(3-methoxyphenyl)cyclohexanone followed by ring-opening oxidation.

Synthesis Decision Matrix

Synthesis_Decision Target Target: 6-(3-Methoxyphenyl)-6-oxohexanoic acid Start_Anisole Start: Anisole FC_Route Route A: Friedel-Crafts (Adipoyl Chloride + AlCl3) Start_Anisole->FC_Route Direct Acylation Start_Bromo Start: 3-Bromoanisole Grignard_Route Route B: Grignard Addition (Mg + Adipate Derivative) Start_Bromo->Grignard_Route Mg / THF Ring_Route Route C: Ring Opening (via Cyclohexanone) Start_Bromo->Ring_Route Pd-Cat Arylation Result_Para Result: Para-Isomer (Impurity) FC_Route->Result_Para Regioselectivity Failure Result_Meta Result: Meta-Isomer (Target) Grignard_Route->Result_Meta High Fidelity Ring_Route->Result_Meta High Fidelity

Figure 1: Decision tree highlighting the regiochemical trap of using Anisole vs. the correct use of 3-Bromoanisole.

Protocol A: The Grignard Addition (Primary Method)[1]

This method is the industry standard for generating meta-substituted aryl ketones. It relies on the nucleophilic attack of a Grignard reagent onto an electrophilic carbonyl.[1]

Critical Reagent Choice: Adipic anhydride is often polymeric and unreactive. The preferred electrophile is Methyl 5-(chlorocarbonyl)pentanoate (Adipoyl chloride monomethyl ester).[1]

Reaction Scheme
  • Grignard Formation: 3-Bromoanisole + Mg → 3-Methoxyphenylmagnesium bromide[1]

  • Acylation: Grignard + Methyl 5-(chlorocarbonyl)pentanoate → Methyl 6-(3-methoxyphenyl)-6-oxohexanoate[1]

  • Hydrolysis: Ester hydrolysis → Final Acid

Step-by-Step Methodology
Phase 1: Preparation of Grignard Reagent
  • Reagents: 3-Bromoanisole (1.0 equiv), Magnesium turnings (1.2 equiv), Iodine (crystal), THF (anhydrous).

  • Procedure:

    • Flame-dry a 3-neck flask under Argon.

    • Add Mg turnings and a crystal of iodine. Activate Mg by dry stirring for 10 mins.

    • Add 10% of the 3-Bromoanisole solution in THF. Heat gently to initiate (color change: brown → clear/cloudy).[1]

    • Add remaining bromide dropwise to maintain a gentle reflux.

    • Reflux for 1 hour post-addition to ensure completion.

    • Checkpoint: Titrate a small aliquot to confirm concentration (typically 0.8–1.0 M).

Phase 2: Acylation (The Weinreb Variation)

Note: Direct reaction of Grignard with acid chlorides can lead to over-addition (tertiary alcohol).[1] Using a Weinreb amide intermediate or conducting the reaction at -78°C with the ester-chloride is crucial.

  • Reagents: Methyl 5-(chlorocarbonyl)pentanoate (1.0 equiv), CuI (Catalytic, 5 mol% - optional but recommended for chloride coupling).

  • Procedure:

    • Cool the Grignard solution to -78°C (Dry ice/Acetone).

    • Dissolve the acid chloride ester in THF and cool to -78°C.

    • Cannulate the Grignard solution slowly into the acid chloride solution (Inverse addition prevents bis-addition).

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench with saturated NH₄Cl solution.[2]

Phase 3: Hydrolysis
  • Reagents: NaOH (2M), Methanol.

  • Procedure:

    • Dissolve the crude ester in MeOH/THF (1:1).

    • Add NaOH (3 equiv). Stir at room temperature for 4 hours.

    • Acidify to pH 2 with HCl (1M).

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Hexane/Ethyl Acetate.

Reproducibility Metrics
ParameterValueNotes
Typical Yield 65–75%Over 3 steps
Major Impurity Bis(3-methoxyphenyl) ketoneResult of over-addition; minimized by inverse addition at -78°C.
Scale Limit 100g+Highly scalable; exotherm management required during Grignard.[1][3]

Protocol B: Oxidative Cleavage (Alternative Method)

This route is valuable if 3-bromoanisole is available but cryogenic facilities (-78°C) are limited. It utilizes the oxidative ring opening of a cyclohexanone derivative.

Reaction Scheme
  • Alpha-Arylation: Cyclohexanone + 3-Bromoanisole (Pd-catalyzed) → 2-(3-Methoxyphenyl)cyclohexanone[1]

  • Oxidative Cleavage: Ring opening via KMnO₄ or NaIO₄/RuCl₃.

Step-by-Step Methodology
Phase 1: Synthesis of 2-(3-Methoxyphenyl)cyclohexanone[1][4]
  • Reagents: Cyclohexanone (1.2 equiv), 3-Bromoanisole (1.0 equiv), Pd(OAc)₂ (1 mol%), BINAP (1.5 mol%), NaOtBu (1.5 equiv), Toluene.[1]

  • Procedure:

    • Combine reagents in a sealed tube or reflux condenser setup under N₂.

    • Heat to 100°C for 12 hours.

    • Cool, filter through Celite, and concentrate.

    • Purify via flash chromatography (SiO₂, Hexane/EtOAc).

Phase 2: Ring Opening[1]
  • Reagents: KMnO₄ (3.0 equiv), Dibenzo-18-crown-6 (catalytic), Benzene/Water (biphasic) or Acetone/Water.[1]

  • Procedure:

    • Dissolve the ketone in Acetone/Water (4:1).

    • Add KMnO₄ portion-wise at 0°C to control exotherm.

    • Stir at room temperature for 6 hours.

    • Filter off MnO₂ solids.

    • Acidify filtrate and extract with DCM.

Reproducibility Metrics
ParameterValueNotes
Typical Yield 50–60%Lower than Grignard due to oxidation workup losses.[1]
Purity Profile High (>98%)Crystallizes well; fewer homologous impurities.[1]
Safety ModerateKMnO₄ is a strong oxidant; avoid large scale exotherms.

Troubleshooting & Critical Controls

Logic Map for Impurity Management

Impurity_Control Problem Issue: Low Purity / Yield Check1 Did you use Anisole? Problem->Check1 Check2 Temp > -70°C during addition? Check1->Check2 No Sol1 Switch to 3-Bromoanisole Check1->Sol1 Yes Check3 Inverse Addition used? Check2->Check3 No Sol2 Maintain cryogenic temp to prevent over-alkylation Check2->Sol2 Yes Sol3 Add Grignard TO Acid Chloride (Not vice versa) Check3->Sol3 No

Figure 2: Troubleshooting logic for common synthetic failures.

Analytical Validation
  • 1H NMR (CDCl3): Look for the diagnostic triplet of the ketone alpha-methylene (approx 2.9-3.0 ppm) and the methoxy singlet (3.8 ppm).[1]

  • Regiochemistry Check: The aromatic region must show a complex multiplet pattern (4 protons).[1] A symmetric AA'BB' pattern indicates the para isomer (failure).[1] The meta isomer will show a singlet-like peak (H2), two doublets, and a triplet.[1]

References

  • Biosynth. 6-(3-Methoxyphenyl)-6-oxohexanoic acid Product Page. Retrieved from [1]

  • Global Chem Mall. Technical Specifications for CAS 1884-40-8. Retrieved from [1]

  • Organic Syntheses. General Procedure for Grignard Addition to Acid Chlorides. (Analogous methodology). Coll. Vol. 6, p. 290.[1] Retrieved from [1]

  • BenchChem. Synthesis with 3-Methoxyphenyl Derivatives: Troubleshooting Guide. Retrieved from

  • MDPI. Hantzsch Synthesis and Related Keto-Acid Derivatives. (Context on methoxy-phenyl ketone stability). Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(3-Methoxyphenyl)-6-oxohexanoic acid

CAS Number: 1884-40-8 Signal Word: WARNING Primary Application: Pharmaceutical Intermediate / Linker Scaffold Executive Summary & Risk Context As a Senior Application Scientist, I emphasize that while 6-(3-Methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1884-40-8 Signal Word: WARNING Primary Application: Pharmaceutical Intermediate / Linker Scaffold

Executive Summary & Risk Context

As a Senior Application Scientist, I emphasize that while 6-(3-Methoxyphenyl)-6-oxohexanoic acid is a valuable intermediate in drug development—often used as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) or antibody-drug conjugate (ADC) linkers—it presents specific handling challenges.

This compound belongs to the class of keto-acids .[1] Its safety profile is governed by its potential to act as a skin, eye, and respiratory irritant. The presence of the methoxy-aryl group adds lipophilicity, potentially increasing cutaneous absorption compared to simple aliphatic keto-acids.

Critical Operational Directive: Treat this substance as a Category 2 Irritant and a potential Sensitizer . All handling protocols must assume the material is capable of causing acute respiratory inflammation if dust is generated.

Hazard Identification & GHS Classification

The following classification is derived from structural analogs (e.g., 6-cyclohexyl-6-oxohexanoic acid) and functional group analysis, adhering to the Precautionary Principle.

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[2]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3]H335

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "barrier-in-depth" strategy. The choice of gloves, specifically, must change based on whether you are handling the raw solid or a solution.

Protection ZoneEquipment StandardTechnical Specification & Rationale
Ocular Safety Goggles (ANSI Z87.1 / EN 166)Requirement: Tight-fitting chemical splash goggles. Rationale: Fine powders can bypass standard safety glasses. Contact lenses should be avoided or strictly covered.
Dermal (Solid) Nitrile Gloves (Disposable)Spec: Minimum thickness 0.11 mm (4 mil). Rationale: Sufficient for dry solid transfer. Change immediately if punctured.
Dermal (Solution) Chemical Resistant Laminate (e.g., Silver Shield®)Spec: Required if dissolved in penetrating solvents like Dichloromethane (DCM) or DMF. Rationale: Standard nitrile degrades rapidly (<5 mins) in halogenated solvents often used with this acid.
Respiratory N95 / P2 RespiratorSpec: NIOSH N95 or EN 149 FFP2. Rationale: Mandatory if weighing outside a fume hood. Preferred engineering control is HEPA-filtered enclosure.
Body Lab Coat (High-Neck)Spec: 100% Cotton or chemically resistant synthetic. Rationale: Snap closures preferred for rapid removal in emergencies.

Operational Handling Protocol

Phase 1: Engineering Controls & Pre-Work
  • Environment: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: As an organic solid, this powder may be electrostatically charged. Use an ionizing blower or anti-static weighing boats to prevent "flying powder" which increases inhalation risk.

Phase 2: Weighing & Transfer Workflow
  • Preparation: Place a disposable absorbent mat (spill pad) in the hood.

  • Taring: Tare the weighing vessel before opening the chemical container.

  • Transfer: Use a stainless steel spatula. Do not use plastic spatulas if the powder appears sticky or static-prone.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding of the acid crystals in the cap (potential for seal degradation).

Phase 3: Reaction Setup (Solvent Considerations)

When dissolving 6-(3-Methoxyphenyl)-6-oxohexanoic acid:

  • Exothermic Potential: Dissolution in basic media (e.g., NaOH, NaHCO3) will generate heat. Add the solid slowly to the base solution, not the reverse.

  • Solvent Trap: If using DCM or Chloroform, remember that these solvents carry the solute through standard nitrile gloves. If a splash occurs, do not wash the glove. Remove it immediately, wash hands, and don fresh gloves.

Emergency Response & Spills

Spill Decision Logic

The following diagram outlines the immediate decision-making process for a spill event.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck SolidSpill Dry Solid / Powder TypeCheck->SolidSpill LiquidSpill Solution (Solvent) TypeCheck->LiquidSpill ActionSolid 1. Avoid Dust (No sweeping) 2. Cover with damp paper towel 3. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Evacuate if Volatile 2. Use Absorbent Pads 3. Double Bag LiquidSpill->ActionLiquid Disposal Label as Hazardous Waste (Tag: Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision matrix for immediate spill response. Priority is preventing aerosolization of the powder.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects (based on analog data).

  • Solid Waste: Collect contaminated weighing boats, gloves, and dry spills in a dedicated "Solid Hazardous Waste" container.

  • Liquid Waste:

    • Acidic Streams: If the material is in an acidic reaction mixture, neutralize to pH 6-8 before disposal into the "Organic Solvent" waste stream.

    • Halogenated vs. Non-Halogenated: Segregate based on the solvent used (e.g., DCM solutions go to Halogenated Waste).

  • Destruction: The preferred method of disposal is incineration equipped with an afterburner and scrubber to handle nitrogen/carbon oxides.

References

  • Fisher Scientific. (2024).[2][4] Safety Data Sheet: 6-Methoxy-2-phenyl-4-benzopyrone (Analog). Retrieved from

  • Angene Chemical. (2024).[2][4] Safety Data Sheet: 6-Cyclohexyl-6-oxohexanoic acid (Structural Analog). Retrieved from

  • BLD Pharm. (2024).[4] Product Information: 6-(3-Methoxyphenyl)-6-oxohexanoic acid.[5][6] Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-oxo-6-(3-phenoxyphenyl)hexanoic acid (Related Structure).[1] Retrieved from

Sources

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